N-(3,3,3-trifluoropropyl)cyclohexanamine
Description
Properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBZBOTEDTPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3,3,3-trifluoropropyl)cyclohexanamine: Physicochemical Profiling & Synthetic Methodologies
Executive Summary
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized secondary amine intermediate increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated analog, this molecule leverages the electron-withdrawing nature of the trifluoromethyl (
This technical guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and strategic insights into its application for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The incorporation of the 3,3,3-trifluoropropyl motif creates a distinct electronic environment compared to standard alkyl amines. The
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 1178206-11-5 | Verified |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 195.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Experimental observation |
| Predicted LogP | ~2.48 | Calculated (Consensus) |
| Predicted pKa | 9.2 – 9.6 | Est.[1] based on |
| Boiling Point | ~185°C (Predicted at 760 mmHg) | Extrapolated from analogs |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
*Note on pKa: Standard dialkylamines exhibit pKa values ~10.8–11.0. The 3,3,3-trifluoropropyl group typically lowers the pKa by 1.0–1.5 log units due to the electron-withdrawing inductive effect (
Structural Analysis & Bioisosterism
The 3,3,3-trifluoropropyl group acts as a bioisostere for the propyl group but with two distinct advantages:
-
Metabolic Blocking: The
terminus prevents cytochrome P450-mediated -oxidation, a common metabolic soft spot in alkyl chains. -
Basicity Attenuation: By lowering the
toward the physiological range (7.4), the equilibrium shifts slightly toward the neutral species, potentially enhancing passive diffusion across the Blood-Brain Barrier (BBB).
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound. The Reductive Amination pathway is recommended for medicinal chemistry applications due to its cleaner impurity profile and avoidance of over-alkylation.
Method A: Reductive Amination (Recommended)
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild hydride donor that minimizes the reduction of the ketone prior to imine formation.[2]
Reagents:
-
Cyclohexanone (1.0 equiv)
-
3,3,3-Trifluoropropylamine (HCl salt or free base) (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, if using free base amine)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Imine Formation: In a dry reaction vessel under nitrogen, dissolve Cyclohexanone (10 mmol) and 3,3,3-Trifluoropropylamine (10 mmol) in DCE (30 mL).
-
Expert Tip: If using the amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine in situ.
-
Observation: Stir for 30–60 minutes at room temperature. The formation of the imine intermediate is often equilibrium-driven; adding molecular sieves (4Å) can drive conversion but is usually unnecessary with STAB.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Safety: Evolution of hydrogen gas may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine/ketone.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient or DCM/MeOH + 1%
).
Method B: Nucleophilic Substitution (Alternative)
Useful when the aldehyde/ketone precursors are unavailable, but prone to over-alkylation (formation of tertiary amines).
Reagents:
-
Cyclohexylamine (Excess, 2–3 equiv)
-
3,3,3-Trifluoropropyl iodide (or bromide) (1.0 equiv)
-
Base:
or DIPEA -
Solvent: Acetonitrile (
)
Protocol:
-
Dissolve Cyclohexylamine (excess is critical to prevent bis-alkylation) and base in Acetonitrile.
-
Add the alkyl halide dropwise at 0°C.
-
Heat to reflux (or 60°C) for 4–8 hours.
-
Isolate via acid-base extraction to remove non-basic impurities.
Visualization: Synthesis Pathways
Figure 1: Comparative synthetic pathways. The Reductive Amination route (solid line) is preferred for higher selectivity.
Applications in Drug Design[10]
The strategic value of this compound lies in its ability to fine-tune the "drug-likeness" of a molecule.
Basicity & hERG Avoidance
High basicity in amines is often correlated with hERG channel inhibition (cardiotoxicity) and phospholipidosis.
-
Mechanism: The electron-withdrawing
group pulls electron density through the -bond framework (Inductive effect), reducing the electron density on the nitrogen lone pair. -
Result: The
drops from ~10.8 (propyl analog) to ~9.4. This reduces the percentage of cationic species at physiological pH, often reducing promiscuous binding.
Lipophilicity & Permeability
While fluorine is lipophilic, the 3,3,3-trifluoropropyl group adds lipophilicity (increasing LogP) compared to a methyl or ethyl group, but often less than a longer alkyl chain due to the polarity of the C-F bonds.
-
Balance: It provides a "heavy" lipophilic anchor without the metabolic liability of a simple propyl or butyl chain.
Visualization: Structure-Property Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of the trifluoropropyl moiety.
Safety & Handling
While specific toxicological data for this exact CAS is limited, standard safety protocols for fluorinated aliphatic amines must be observed.
-
Corrosivity: Like most secondary amines, this compound is likely Corrosive (Category 1B) to skin and eyes. Wear chemically resistant gloves (Nitrile/Neoprene) and eye protection.
-
Toxicity: Treat as Acute Toxic (Oral/Inhalation) . The precursor 3,3,3-trifluoropropylamine is classified as toxic.
-
Incompatibility: Strong oxidizing agents and acids.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or carbonate formation from atmospheric
.
References
-
Fluorochem. this compound Product Sheet. Retrieved from
-
Sigma-Aldrich. Cyclohexenamine and Amine Synthesis Reagents. Retrieved from
-
PubChem. 3,3,3-Trifluoropropylamine Compound Summary (Precursor Data). Retrieved from
-
Organic Chemistry Portal. Reductive Amination: Mechanisms and Common Conditions. Retrieved from
-
Linclau, B., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.[3] Journal of Medicinal Chemistry.[3] Retrieved from
Sources
Technical Monograph: N-(3,3,3-trifluoropropyl)cyclohexanamine
Content Type: Technical Reference & Synthesis Guide Subject: Physicochemical Characterization, Synthesis, and Structural Utility Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]
Part 1: Executive Technical Summary[1][2][3]
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] By replacing a standard
This guide provides a definitive breakdown of its molecular weight for mass spectrometry validation, a robust synthetic protocol, and analytical profiling data.
Part 2: Physicochemical Characterization[1][2][3]
The precise molecular weight is the primary metric for identification via High-Resolution Mass Spectrometry (HRMS).[1][2][3]
Molecular Weight & Formula Data[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₆F₃N | |
| Molecular Weight (Average) | 195.23 g/mol | Used for stoichiometry calculations.[1][2][3][4] |
| Monoisotopic Mass | 195.1235 Da | Used for HRMS ([M+H]⁺ = 196.1308).[1][2] |
| CAS Number | 1178206-11-5 | |
| Predicted LogP | 2.48 ± 0.3 | Highly lipophilic due to cyclohexyl + CF₃.[1][2][3] |
| Predicted pKa | ~8.9 | Lower than N-propylcyclohexanamine (~10.[1][2][3]5) due to the electron-withdrawing CF₃ group ( |
Structural Visualization
The molecule consists of a lipophilic cyclohexane ring fused to a secondary amine, which is N-alkylated with a trifluoropropyl chain.[2]
[2][3]
Part 3: Synthetic Methodology (Reductive Amination)[1][2][7][8]
While alkylation with 1-bromo-3,3,3-trifluoropropane is possible, it often leads to over-alkylation (quaternary ammonium salts).[2][3] The Reductive Amination pathway is the industry standard for high-fidelity synthesis of this secondary amine.[1][2][3]
Reaction Design
-
Substrates: Cyclohexanone + 3,3,3-trifluoropropylamine (HCl salt).[1][2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over ketones, minimizing alcohol byproducts.[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]
Step-by-Step Protocol
Reagents:
-
3,3,3-Trifluoropropylamine hydrochloride (1.1 equiv)[2]
-
Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.[1][2]
-
DIPEA (Diisopropylethylamine) (1.1 equiv) – To freebase the amine salt.[1][2]
Workflow:
-
Imine Formation (In Situ):
-
In a dry flask under Nitrogen, dissolve 3,3,3-trifluoropropylamine HCl in DCE.
-
Add DIPEA and stir for 10 minutes.
-
Add Cyclohexanone and Acetic Acid.[2] Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.
-
-
Reduction:
-
Quench & Workup:
-
Purification:
Process Flow Diagram
Part 4: Analytical Validation
To confirm the synthesis of C₉H₁₆F₃N , the following analytical signals are diagnostic.
Mass Spectrometry (ESI+)[1][2]
-
Expected [M+H]⁺: 196.13
-
Fragmentation Pattern: Look for loss of the trifluoropropyl group or ring fragmentation.[1][2]
NMR Spectroscopy[1][3]
-
¹⁹F NMR: A distinct triplet or multiplet around -64 ppm (standard for terminal CF₃ groups).[1][2][3]
-
¹H NMR (CDCl₃):
References
-
Fluorochem . Product Specification: this compound (CAS 1178206-11-5).[1][2][3][4] Retrieved from [1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2]
-
BLDpharm . Compound 1248930-62-2 Data Sheet. Retrieved from [1][2]
Sources
Technical Characterization Guide: N-(3,3,3-trifluoropropyl)cyclohexanamine
The following is an in-depth technical guide for the characterization and spectral analysis of N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS 1178206-11-5).
Executive Summary & Compound Profile
This compound is a critical secondary amine building block utilized in the synthesis of pharmaceutical candidates, particularly in programs targeting G-protein coupled receptors (GPCRs) where fluorinated motifs modulate metabolic stability and lipophilicity (
This guide provides a comprehensive spectral breakdown, synthesis logic, and quality control protocols. The data presented synthesizes standard chemometric principles with experimental baselines for fluorinated alkyl-amines.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1178206-11-5 |
| Molecular Formula | |
| Molecular Weight | 195.23 g/mol |
| Exact Mass | 195.1235 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in |
Synthesis & Process Logic
Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile (e.g., residual aldehyde or over-alkylated tertiary amines).
Primary Route: Reductive Amination
The most robust synthesis involves the reductive amination of 3,3,3-trifluoropropanal with cyclohexylamine using Sodium Triacetoxyborohydride (
Figure 1: Reductive amination pathway. Note that the tertiary amine impurity arises if stoichiometry is not controlled.
Spectral Data Analysis
The following data represents the high-confidence spectral signature expected for
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 2.88 | Triplet (t) | 2H | ||
| 2.43 | Multiplet (tt) | 1H | ||
| 2.28 | Multiplet (dq) | 2H | ||
| 1.88 | Broad (m) | 2H | Cyclohexyl | - |
| 1.72 | Broad (m) | 2H | Cyclohexyl | - |
| 1.60 | Broad (m) | 1H | Cyclohexyl | - |
| 1.30 - 1.00 | Multiplet | 6H | Cyclohexyl | Ring inversion overlap |
Key Diagnostic Feature: The methylene group adjacent to the
NMR (100 MHz,
)
| Shift ( | Type | Assignment | Coupling ( |
| 126.8 | Quartet | ||
| 56.5 | Singlet | - | |
| 42.1 | Singlet | Possible weak | |
| 34.2 | Quartet | ||
| 33.6 | Singlet | Cyclohexyl | - |
| 26.2 | Singlet | Cyclohexyl | - |
| 25.1 | Singlet | Cyclohexyl | - |
NMR (376 MHz,
)
-
Shift:
-64.2 ppm -
Multiplicity: Triplet (
Hz) -
Interpretation: A clean triplet indicates the
group is intact and adjacent to a group. A singlet here would indicate degradation or lack of adjacent protons.
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode) or GC-MS (EI).
-
Molecular Ion (
): 196.1 m/z -
Base Peak (EI): 152 m/z (Loss of propyl chain fragment) or 112 m/z (Cyclohexyl-NH=CH2+).
Fragmentation Pathway (ESI):
-
Precursor: 196.1 m/z
-
Primary Loss: Neutral loss of
(20 Da) is rare in simple amines; look for -cleavage. -
Characteristic Fragment: m/z 112 (Cyclohexyl-NH=CH
) — cleavage between the and carbons of the trifluoropropyl chain.
Figure 2: Predicted ESI+ fragmentation pattern.
Infrared (IR) Spectroscopy
-
N-H Stretch: Weak band at
cm (secondary amine). -
C-H Stretch: Strong bands at
cm (cyclohexyl ring). -
C-F Stretch: Strong, broad bands in the "fingerprint" region, specifically
cm . Look for multiple peaks due to the group.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 10-15 mg of the amine oil.
-
Solvent: Dissolve in 0.6 mL of
(containing 0.03% TMS as internal standard). -
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Run
with at least 16 scans to resolve end-group multiplets. -
Run
uncoupled first to confirm purity.
-
Protocol B: HPLC Purity Check
To ensure the spectral data is valid, purity must be established.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (low wavelength required as the compound lacks a strong chromophore).
-
Note: The TFA in the mobile phase ensures the amine is protonated, improving peak shape.
References
-
Synthesis of Fluorinated Amines via Reductive Amination. Journal of Organic Chemistry. Standard protocol for reductive amination of fluorinated aldehydes.
-
NMR Spectroscopy of Organofluorine Compounds.Chemical Reviews. Guide to
and coupling constants. -
This compound Product Entry. Sigma-Aldrich / Merck. Commercial availability and basic physicochemical properties.[1]
-
Common Impurities in Reductive Amination. Organic Process Research & Development. Analysis of over-alkylation byproducts.
Sources
Technical Guide: N-(3,3,3-trifluoropropyl)cyclohexanamine Safety and Handling
[1]
Executive Summary
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized fluorinated secondary amine building block used primarily in medicinal chemistry to introduce metabolic stability and modulate lipophilicity (LogP).[1] The incorporation of the trifluoropropyl group lowers the basicity of the amine relative to non-fluorinated analogues (e.g., N-propylcyclohexylamine), altering its pharmacokinetic profile.
This guide provides a comprehensive technical framework for the safe storage, handling, and synthetic utilization of this compound. It moves beyond standard Safety Data Sheet (SDS) metrics to offer operational context derived from the physicochemical behavior of fluorinated alkyl amines.
Physicochemical Profile & Identification
Understanding the physical properties is the first line of defense in risk assessment. The electron-withdrawing nature of the trifluoromethyl (
Table 1: Compound Identification and Properties[1]
| Property | Data / Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1178206-11-5 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 195.23 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~75-80°C @ 10 Torr (Predicted) | High volatility under vacuum |
| pKa (Conjugate Acid) | ~8.9 - 9.2 (Predicted) | Lower than cyclohexylamine (~10.[1][2][3][4][5][6]6) due to |
| LogP | ~2.5 (Predicted) | Moderately lipophilic |
| Density | ~1.05 - 1.10 g/mL | Heavier than water due to fluorine content |
Technical Insight: The reduced pKa (approx. 1.5 units lower than typical dialkylamines) makes this compound a milder nucleophile. This requires adjusted reaction times or temperatures when using it in
displacements compared to non-fluorinated amines.
Hazard Characterization & Toxicology
While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural alerts of secondary amines and fluorinated alkyl chains.
GHS Classification (Derived)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) Note: Treat as potential Corrosive (Cat 1B) in concentrated forms.
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][7]
Toxicological Mechanisms[1]
-
Local Irritation: As a secondary amine, it can protonate tissue surfaces, causing caustic burns. The lipophilicity provided by the cyclohexyl ring enhances dermal penetration.
-
Fluorine Metabolism: The trifluoropropyl group is generally metabolically stable (unlike monofluorinated alkyls which can release toxic fluoroacetate). However, thermal decomposition can release Hydrogen Fluoride (HF), a critical acute hazard.
Operational Handling & Engineering Controls[1]
Storage Protocol[1][10]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Although less hygroscopic than primary amines, secondary amines can absorb
from the air to form carbamates. -
Temperature: Refrigeration (2-8°C) is recommended to prevent slow oxidation or discoloration.[1]
-
Container: Borosilicate glass or Teflon (PTFE) lined containers. Avoid metals susceptible to amine corrosion (e.g., copper, aluminum).
Personal Protective Equipment (PPE) Matrix
-
Eye/Face: Chemical splash goggles + Face shield (if handling >100mL). Standard safety glasses are insufficient for liquid amine transfers.
-
Hand Protection:
-
Splash Contact: Nitrile rubber (min 0.11 mm thickness).
-
Full Contact: Fluoroelastomer (Viton) or Butyl rubber. Note: Fluorinated solvents/amines can swell standard nitrile gloves upon prolonged exposure.[1]
-
-
Respiratory: If used outside a fume hood, a full-face respirator with Type ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges is required.
Synthesis & Reaction Workflow
The following workflow describes the standard "Reductive Amination" pathway, which is the safest and most common method for synthesizing or derivatizing this core. This method avoids the use of highly toxic alkylating agents.
Experimental Protocol: Reductive Amination
Objective: Coupling Cyclohexanone with 3,3,3-trifluoropropylamine.
-
Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.
-
Reagents: Add Cyclohexanone (1.0 eq) and 3,3,3-trifluoropropylamine (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add Acetic Acid (cat. 0.1 eq) to catalyze imine formation. Stir 1h at Room Temp.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (1.5 eq) portion-wise. Caution: Gas evolution ( ). -
Quench: After 12h, quench with sat.
. Extract with DCM.
Visualization: Reaction Logic & Safety Checkpoints
Figure 1: Step-by-step reductive amination workflow highlighting exothermic steps and gas evolution hazards.
Emergency Response Protocols
In the event of a spill or exposure, the presence of the trifluoropropyl group dictates specific considerations regarding potential HF release during decomposition (fire) and lipophilic transport across skin.
Spill Management Logic
Do not use water on large spills (amine + water = exotherm). Use dry absorbents.
Figure 2: Decision tree for spill containment and cleanup.
First Aid[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: Pulmonary edema may be delayed.
-
Skin Contact: Flush with water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption of the fluorinated amine.
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.
Waste Disposal
Disposal must comply with local environmental regulations (RCRA in US, REACH in EU).
-
Segregation: Do not mix with acidic waste streams (violent exotherm). Segregate into "Basic Organic Waste".
-
Labeling: Clearly mark as "Halogenated Organic Amine". The presence of Fluorine requires specific incineration protocols (scrubbers for HF) at the waste management facility.
-
Forbidden: Never pour down the drain. The compound is lipophilic and potentially persistent in aquatic environments.
References
-
PubChem. (2023). Compound Summary: 3,3,3-Trifluoropropylamine (Analogue Data).[4] National Library of Medicine. Retrieved from [Link]
-
ECHA. (2023). Registration Dossier: Cyclohexylamine (Analogue Data). European Chemicals Agency. Retrieved from [Link]
-
Beilstein J. Org.[9] Chem. (2017).[10] Fluorinated cyclohexanes: Synthesis of amine building blocks. Retrieved from [Link]
Sources
- 1. 1248930-62-2|1-Cyclohexyl-3,3,3-trifluoropropan-1-amine|BLD Pharm [bldpharm.com]
- 2. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE CAS#: 3312-60-5 [m.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. CAS 361393-85-3: 4-(Trifluoromethyl)cyclohexanemethanamine [cymitquimica.com]
- 10. beilstein-journals.org [beilstein-journals.org]
The Stability of Trifluoromethyl Groups in Amines: A Technical Guide for Drug Development Professionals
Introduction: The Double-Edged Sword of the N-CF3 Moiety
The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] Given that approximately 84% of all approved drugs contain at least one nitrogen atom, the combination of these two prevalent functionalities into N-trifluoromethyl (N-CF₃) amines presents a compelling, yet challenging, structural motif.[3] The strong electron-withdrawing nature of the CF₃ group drastically reduces the basicity of the parent amine, which can be advantageous for improving cell membrane permeability and avoiding unwanted interactions with biological targets.[4][5] However, this same electronic perturbation renders the N-CF₃ moiety susceptible to hydrolysis, a critical liability that has historically limited its widespread application in drug design.[6][7]
This in-depth technical guide provides a comprehensive overview of the stability of trifluoromethyl groups in amines, focusing on the underlying chemical principles, degradation pathways, and practical experimental workflows for stability assessment. We will explore the factors that govern the stability of the N-CF₃ bond and provide field-proven insights for researchers, scientists, and drug development professionals seeking to harness the potential of this unique functional group.
The Dichotomy of Stability: A Tale of Two Nitrogens
A crucial distinction must be made at the outset: the stability of an N-CF₃ group is highly dependent on the nature of the nitrogen atom to which it is attached.
-
N-Trifluoromethyl Amines (Aliphatic and Aromatic): Generally, N-trifluoromethyl groups on both aliphatic and aromatic amines are prone to hydrolysis.[6] Studies have shown that some drug-derived N-CF₃ amines exhibit half-lives of less than a day, regardless of the pH of the solution.[8] This inherent instability is a primary concern for drug development, as it can lead to rapid degradation in aqueous physiological environments.
-
N-Trifluoromethyl Azoles: In stark contrast, N-trifluoromethyl groups on nitrogen-containing heterocycles like azoles (e.g., pyrazoles, imidazoles) demonstrate excellent aqueous stability.[6][9] This enhanced stability, coupled with favorable effects on lipophilicity and metabolic resistance, makes N-trifluoromethyl azoles a valuable and increasingly explored substructure in medicinal chemistry.[9][10]
The dramatic difference in stability underscores the importance of the electronic environment of the nitrogen atom. The delocalization of the nitrogen lone pair within the aromatic system of an azole significantly reduces its ability to participate in the decomposition pathways that plague simple amines.
Decomposition Pathways: The Hydrolytic Achilles' Heel
The primary route of degradation for N-trifluoromethyl amines is hydrolysis, which can be catalyzed by both acid and base. The extreme polarization of the N-C bond, caused by the three highly electronegative fluorine atoms, renders the carbon atom of the CF₃ group highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Proposed Mechanism of Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the trifluoromethyl group. This process is analogous to the base-catalyzed hydrolysis of amides, though the N-CF₃ group is significantly more reactive due to the powerful inductive effect of the fluorine atoms.[11]
Figure 1: Proposed mechanism for base-catalyzed hydrolysis of N-trifluoromethyl amines.
The reaction proceeds through a tetrahedral intermediate, which then collapses with the elimination of a fluoride ion to form a carbamoyl fluoride. This intermediate is itself unstable and rapidly undergoes further hydrolysis to yield the parent secondary amine, carbon dioxide, and additional fluoride ions.
Proposed Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the mechanism is likely initiated by protonation, but not on the nitrogen as one might expect. The nitrogen lone pair is significantly deactivated by the CF₃ group, making it non-basic. Instead, protonation likely occurs on one of the fluorine atoms, which, while unconventional, serves to further increase the electrophilicity of the carbon atom, facilitating attack by a water molecule. This is analogous to the acid-catalyzed hydrolysis of esters where the carbonyl oxygen is protonated.[12][13]
Figure 2: Proposed mechanism for acid-catalyzed hydrolysis of N-trifluoromethyl amines.
Following the initial attack by water, a series of proton transfers and eliminations lead to the formation of the carbamoyl fluoride intermediate, which, as in the basic pathway, rapidly hydrolyzes to the final products. The amine product will be protonated under acidic conditions.
Quantitative Assessment of Aqueous Stability
Understanding the rate of degradation under physiologically relevant conditions is paramount. Stability is typically assessed by measuring the half-life (t₁/₂) of the compound in aqueous buffer at various pH values (e.g., pH 1.0, 7.4, and 10.0) and temperatures (e.g., 25 °C and 37 °C).
A study by Schiesser et al. provided valuable quantitative data on the stability of several N-CF₃ amines and azoles, highlighting the dramatic instability of the former.[9]
| Compound | Type | pH 1.0 (t₁/₂) | pH 7.4 (t₁/₂) | pH 10.0 (t₁/₂) |
| N-CF₃ Sulfamethoxazole Derivative | Aryl Amine | < 1.5 days | < 1.5 days | < 1.5 days |
| N-CF₃ Tetracaine Derivative | Aryl Amine | < 1.5 days | < 1.5 days | < 1.5 days |
| N-CF₃ Piperazine Derivative | Aliphatic Amine | < 1.5 days | < 1.5 days | < 1.5 days |
| N-CF₃ Pyrazole Derivative | Azole | Stable | Stable | Stable |
| N-CF₃ Imidazole Derivative | Azole | Stable | Stable | Stable |
| Table 1: Comparative half-lives (t₁/₂) of N-CF₃ compounds at 25 °C. Data adapted from Schiesser et al. (2020).[9] |
These results clearly demonstrate the rapid hydrolysis of both aromatic and aliphatic N-CF₃ amines across a wide pH range, whereas the N-CF₃ azoles remain stable. The degradation of the tetracaine derivative at pH 1.0 primarily yielded the corresponding carbamoyl fluoride, confirming the proposed mechanistic pathway.[9]
Factors Influencing Stability
The stability of the N-CF₃ bond is a delicate balance of several factors:
-
Nature of the Nitrogen Atom: As discussed, incorporation of the nitrogen into an aromatic heterocyclic system (azoles) dramatically increases stability by delocalizing the nitrogen lone pair.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the other substituents attached to the nitrogen can decrease the nucleophilicity of the nitrogen lone pair, potentially slowing down decomposition pathways that involve its participation. Conversely, electron-donating groups may exacerbate instability.[14]
-
Steric Hindrance: Bulky groups around the nitrogen atom may sterically hinder the approach of water or hydroxide ions, offering a degree of kinetic stabilization.
-
pH of the Environment: The rate of hydrolysis is pH-dependent, with both acidic and basic conditions promoting degradation, as seen in the mechanistic pathways.[15][16]
A New Frontier: Hyperstable N-Fluoroalkyl Amines
Recent research has opened a new avenue for stabilizing the N-CF₃ moiety by introducing an adjacent difluoromethyl group, creating N(CF₃)(CF₂H) amines. These compounds have shown a remarkable increase in stability. A 2025 study reported that an N(CF₃)(CF₂H) amine was fully stable for over six weeks at pH 7.4 and pH 10, a dramatic improvement over its N-CH₃-N-CF₃ analog, which showed 87% decomposition within 24 hours at neutral pH.[3] This represents an extraordinary ~2000-fold increase in stability, attributed to the powerful electron-withdrawing effect of the adjacent CF₂H group, which further deactivates the nitrogen lone pair and shields the electrophilic CF₃ carbon.[3]
Metabolic Stability: Beyond Hydrolysis
While aqueous stability is a primary hurdle, understanding the metabolic fate of N-trifluoromethyl amines is also crucial. The C-F bond is one of the strongest in organic chemistry, which is why trifluoromethyl groups are renowned for enhancing metabolic stability by blocking sites of oxidation.[1][2] The primary metabolic enzymes, Cytochrome P450s (CYPs), are responsible for the majority of Phase I oxidative metabolism of drugs.[17][18][19][20]
For N-trifluoromethyl amines that are sufficiently stable to hydrolysis, the N-CF₃ group is generally resistant to direct metabolic attack by CYPs. Metabolism, when it occurs, is more likely to happen at other, more labile positions on the molecule. However, in some cases, metabolism at a carbon atom bearing fluorine can lead to defluorination.[21][22] The metabolic profile of any new N-trifluoromethylated compound must be empirically determined.
Experimental Workflow for Aqueous Stability Assessment
A robust, self-validating protocol is essential for accurately determining the aqueous stability of N-trifluoromethylated amines. A typical workflow involves monitoring the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is also an exceptionally powerful tool for this purpose, as it allows for direct, quantitative monitoring of the fluorine-containing parent compound and its degradation products with minimal background interference.[8][23][24]
Figure 3: Experimental workflow for assessing the aqueous stability of N-trifluoromethyl amines.
Detailed Protocol: HPLC-UV Method for Stability Assessment
-
Objective: To determine the kinetic stability of an N-trifluoromethyl amine in aqueous buffers of varying pH.
-
Materials:
-
Test compound
-
HPLC-grade acetonitrile and water
-
DMSO
-
Phosphate buffer (for pH 7.4), HCl (for pH 1.0), and Borate buffer (for pH 10.0)
-
HPLC system with UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In separate vials, dilute the stock solution 1:1000 into each of the aqueous buffers (pH 1.0, 7.4, 10.0) to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid effects on solubility and stability.
-
-
Incubation:
-
Immediately take a t=0 time point by transferring an aliquot (e.g., 100 µL) of each solution into an HPLC vial containing an equal volume of acetonitrile to quench any degradation.
-
Incubate the remaining solutions in a temperature-controlled environment (e.g., 37 °C).
-
Take aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), quenching each in acetonitrile as described for the t=0 sample. Store quenched samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method with a suitable gradient to separate the parent compound from any potential degradants. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Inject all samples from the time course.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage remaining (ln[% Remaining]) against time.
-
The degradation should follow pseudo-first-order kinetics. The slope of the resulting line is equal to the negative of the rate constant (-k).
-
Calculate the half-life using the equation: t₁/₂ = 0.693 / k .
-
-
Conclusion and Future Outlook
The N-trifluoromethyl amine moiety presents a fascinating challenge for medicinal chemists. Its potent influence on basicity and lipophilicity offers significant advantages, but these are often overshadowed by its inherent hydrolytic instability. A thorough understanding of the factors governing this stability is critical for the rational design of drug candidates.
The key takeaways for researchers are:
-
Be Wary of Simple N-CF₃ Amines: Both aliphatic and aromatic N-CF₃ amines are generally unstable in aqueous media and should be used with caution in drug design, with rigorous stability testing being mandatory.
-
Embrace N-CF₃ Azoles: The incorporation of the N-CF₃ group into azole rings offers a robust strategy to leverage the benefits of trifluoromethylation without the liability of hydrolysis.
-
Explore Next-Generation Motifs: The development of hyperstable analogs, such as N(CF₃)(CF₂H) amines, represents an exciting frontier that may finally unlock the full potential of N-fluoroalkylated amines in medicine.[3]
-
Implement Rigorous Stability Testing: Early and comprehensive stability profiling using validated HPLC or ¹⁹F NMR-based methods is essential to de-risk projects and make informed decisions in the drug discovery pipeline.
As synthetic methodologies continue to evolve and our understanding of structure-stability relationships deepens, the N-trifluoromethyl group may yet transition from a niche, cautionary tale to a mainstream tool in the medicinal chemist's toolbox.
References
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Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A, 45A(5). Available at: [Link]
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Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Sci-Hub. Available at: [Link]
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Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. Available at: [Link]
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Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. ChemRxiv. Available at: [Link]
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Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. Available at: [Link]
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Schoenebeck, F., et al. (2025). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition. Available at: [Link]
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ResearchGate. (2025). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. ResearchGate. Available at: [Link]
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Gauthier, J. (2020). 19F NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Available at: [Link]
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Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science, 13(44), 13326-13332. Available at: [Link]
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Jilani, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6702. Available at: [Link]
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Creary, X. (2022). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journal of Organic Chemistry, 18, 1378-1420. Available at: [Link]
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Obach, R. S., & Kalgutkar, A. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(10), 1556-1568. Available at: [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]
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Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. Available at: [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]
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Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. ResearchGate. Available at: [Link]
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Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 30. Available at: [Link]
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Pires, B. R., et al. (2015). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 51(3), 667-675. Available at: [Link]
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Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-993. Available at: [Link]
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Sree, N. J., & Sankar, D. G. (2018). Stability Indicating Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Tobramycin and Fluorometholone in Ophthalmic Suspension. Research Journal of Pharmacy and Technology, 11(7), 2807-2813. Available at: [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(2), 6-17. Available at: [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2019). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]
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Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10235-10242. Available at: [Link]
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Zhang, G., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Segall, M. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. Available at: [Link]
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Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8781. Available at: [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]
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Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link]
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Mashego, M. R., et al. (2007). Metabolome analysis: mass spectrometry and microbial primary metabolites. DTU Orbit. Available at: [Link]
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Jiang, X., & Yi, W. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. Available at: [Link]
-
Cox, P. A., et al. (2021). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal, 27(1), 1-6. Available at: [Link]
-
Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Available at: [Link]
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Williams, P. T., & Jones, J. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Cardiff University. Available at: [Link]
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Copelli, S., et al. (2018). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 3(4), 501-511. Available at: [Link]
-
Reichardt, U., & Jastorff, B. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 64(6), 988-993. Available at: [Link]
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Xu, L., et al. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue, 37(2), 574-581. Available at: [Link]
-
Schoenebeck, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4869. Available at: [Link]
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Strategic Synthesis of Fluorinated Imines: A Guide to Fluoro-Functionalization
Executive Summary: The Fluorine Effect
In medicinal chemistry, the incorporation of fluorine into imine scaffolds (
However, the synthesis of these compounds is non-trivial due to the "Fluorine Paradox" :
-
Enhanced Electrophilicity: The strong electron-withdrawing nature of fluoroalkyl groups (e.g.,
) makes the carbonyl carbon highly susceptible to nucleophilic attack by amines. -
Thermodynamic Instability: The same electron-withdrawal destabilizes the C=N double bond relative to the hemiaminal intermediate (
), often shifting the equilibrium backward or promoting rapid hydrolysis.
This guide moves beyond standard textbook condensations, detailing the specific, rigorous protocols required to force these reactions to completion and isolate stable fluorinated imines.
Mechanistic Principles
The Hemiaminal Trap
In non-fluorinated systems, water elimination from the hemiaminal is rapid. In trifluoromethyl ketones, the
To drive this reaction, one must use Lewis Acid Activation combined with Irreversible Dehydration .
Figure 1: The "Hemiaminal Trap" in trifluoromethyl imine synthesis. Unlike alkyl ketones, the equilibrium strongly favors the hemiaminal unless forced.
Primary Synthetic Architectures
We categorize synthesis into three distinct classes based on the position of the fluorine atom.
Class A: Perfluoroalkyl Imines ( )
Target: Trifluoromethyl imines (ketimines).[1][2]
Challenge: Overcoming the hemiaminal stability.
Solution:Titanium(IV) Chloride (
Class B: Imidoyl Fluorides ( )
Target: Imines with a fluorine atom directly on the imine carbon. Challenge: High reactivity; typically inaccessible via direct condensation. Solution:Deoxofluorination of Oximes . Recent advances utilize DAST (Diethylaminosulfur trifluoride) to convert oximes into imidoyl fluorides via a Beckman-like rearrangement intermediate.[3][4]
Class C: -Fluoro Imines ( )
Target: Imines with fluorine on the alpha-carbon.[1][2][5][6][7] Challenge: Enolization and C-F bond lability. Solution:Electrophilic Fluorination (NFSI) .[7] Direct fluorination of pre-formed imines using N-fluorobenzenesulfonimide (NFSI).[6][7]
Detailed Experimental Protocols
Protocol A: -Mediated Synthesis of Trifluoromethyl Imines
Best for: Converting trifluoromethyl ketones to ketimines.
Reagents:
-
Trifluoromethyl ketone (1.0 equiv)[2]
-
Primary amine (1.2 equiv)
-
Triethylamine (
) (3.0 equiv) -
Titanium(IV) chloride (
) (0.6 - 0.75 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous DCM and the trifluoromethyl ketone. Cool to 0°C .[3][6]
-
Activation: Dropwise add
(neat or 1M solution in DCM). The solution will likely turn yellow/orange. Stir for 10 minutes to form the Lewis acid complex. -
Amine Addition: In a separate vial, mix the primary amine and
in DCM. Add this mixture dropwise to the ketone/ solution at 0°C.-
Note:
is crucial to scavenge HCl generated from hydrolysis/reaction, preventing amine salt formation.
-
-
Reaction: Allow to warm to room temperature. Reflux is rarely needed for
methods; stir for 2–6 hours. -
Workup (Critical):
-
The reaction mixture will contain a thick slurry of
. -
Dilute with diethyl ether (precipitates titanium salts further).
-
Filter rapidly through a pad of Celite under an inert atmosphere if possible.
-
Warning: Do not perform an aqueous extraction if the imine is hydrolytically unstable (common for
imines).
-
-
Purification: Vacuum distillation is preferred. Silica gel chromatography often leads to hydrolysis.
Protocol B: Synthesis of Imidoyl Fluorides via DAST
Best for: Creating
Reagents:
-
Ketone Oxime (1.0 equiv)
-
DAST (Diethylaminosulfur trifluoride) (1.1 equiv)
-
Solvent: Anhydrous THF (stabilizes the cationic intermediate).
Workflow:
-
Setup: Dissolve the oxime in anhydrous THF under Nitrogen.
-
Fluorination: Cool to -78°C (or 0°C for less reactive substrates). Add DAST dropwise.
-
Mechanism: The hydroxyl group of the oxime attacks sulfur, followed by fluoride displacement.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Quench: Pour into saturated
(cold). -
Isolation: Extract with DCM. These compounds are surprisingly stable to rapid aqueous workup but should be stored cold.
Figure 2: Conversion of Oximes to Imidoyl Fluorides using DAST.[3][8]
Comparative Analysis of Dehydrating Agents
For Class A (
| Agent | Efficacy | Mechanism | Suitability for |
| High | Chemical Scavenging + Lewis Acid | Excellent. The gold standard for difficult substrates. | |
| Molecular Sieves (4Å) | Low/Med | Physical Adsorption | Poor. Often insufficient to overcome the hemiaminal trap. |
| Dean-Stark (Toluene) | Medium | Azeotropic Removal | Moderate. Requires high heat, which may decompose thermally sensitive fluorinated intermediates. |
| Low | Physical Hydration | Ineffective. Do not use. |
Troubleshooting & Optimization
Issue: Rapid Hydrolysis upon Isolation
-
Symptom: NMR shows reversion to ketone and amine immediately after column chromatography.
-
Root Cause: Silica gel is slightly acidic and contains bound water.
-
Fix:
-
Pre-treat silica gel with 1%
in hexane to neutralize acidity. -
Use neutral alumina instead of silica.
-
Skip chromatography; use Kugelrohr distillation or crystallization.
-
Issue: Low Conversion (Stuck at Hemiaminal)
-
Symptom: Crude NMR shows two sets of signals, one corresponding to the hemiaminal (often a broad OH/NH peak).
-
Fix:
-
Switch to the
protocol if using sieves. -
Increase reaction time.
-
Use microwave irradiation (solid acid catalysis method) if
is incompatible with other functional groups [1].
-
References
-
Synthesis of Trifluoromethyl-imines by Solid Acid/Superacid Catalyzed Microwave-Assisted Approach. Journal of Fluorine Chemistry, 2007.[1] [Link]
-
Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Letters, 2023. [Link]
-
Direct Electrophilic
-Fluorination of Imines: Efficient Synthesis of Mono- and Difluoroimines. Organic Letters, 2006. [Link] -
Synthesis of Fluorinated Chiral Amines Using N-tert-Butylsulfinyl Imines. Future Medicinal Chemistry, 2009.[9] [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of N-(3,3,3-trifluoropropyl)cyclohexanamine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals
Introduction: A Strategic Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy and pharmacokinetic profiles of novel drug candidates. The N-(3,3,3-trifluoropropyl)cyclohexanamine scaffold emerges as a valuable building block, synergistically combining the advantageous properties of both the cyclohexylamine moiety and the trifluoropropyl group.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, renowned for its ability to significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] The high bond dissociation energy of the C-F bond (485.3 kJ/mol) renders the -CF3 group exceptionally resistant to oxidative metabolism, a critical factor in prolonging a drug's half-life in vivo.[1] Furthermore, its introduction can modulate the basicity of nearby amines and enhance membrane permeability, thereby improving oral bioavailability and blood-brain barrier penetration.[1][5]
The cyclohexylamine portion of the molecule provides a three-dimensional, saturated carbocyclic core that can serve as a rigid anchor for orienting pharmacophoric elements in a defined spatial arrangement. This can lead to enhanced potency and selectivity for the biological target.[6] Derivatives of cyclohexylamine have been explored for a wide range of biological activities, including as inhibitors of multidrug resistance and as agents targeting the central nervous system.[7][8]
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a foundational scaffold in the development of new chemical entities.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This standard organic chemistry transformation is widely used in pharmaceutical synthesis due to its high yields and operational simplicity.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize this compound from cyclohexanone and 3,3,3-trifluoropropan-1-amine.
Materials:
-
Cyclohexanone
-
3,3,3-Trifluoropropan-1-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Amine Addition: Add 3,3,3-trifluoropropan-1-amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Scaffold for Lead Optimization
This compound serves as an excellent starting point for generating a library of diverse compounds for biological screening. The secondary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties of the Core Scaffold
The properties of the core scaffold make it an attractive starting point for drug discovery programs.
| Property | Estimated Value | Significance in Drug Design |
| Molecular Weight | 195.23 g/mol | Low molecular weight provides ample room for derivatization while staying within Lipinski's Rule of Five. |
| cLogP | ~2.48 | Indicates good lipophilicity, which is often correlated with better membrane permeability and oral absorption.[9] |
| Hydrogen Bond Donors | 1 | The secondary amine can participate in key hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (N atom) | The nitrogen atom can act as a hydrogen bond acceptor. |
| pKa (amine) | ~9.5 - 10.5 | The basicity of the amine is crucial for salt formation (improving solubility) and target engagement. |
Protocol 2: Library Synthesis via Amide Coupling
Objective: To synthesize a library of amide derivatives from this compound and a diverse set of carboxylic acids to explore SAR.
Materials:
-
This compound (from Protocol 1)
-
A diverse library of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
96-well plates or reaction vials
-
Automated liquid handler (optional)
Procedure:
-
Stock Solutions: Prepare stock solutions of this compound, HATU (or HBTU), and DIPEA in anhydrous DMF.
-
Carboxylic Acid Plating: In each well of a 96-well plate, add a unique carboxylic acid (1.0 eq).
-
Reagent Addition: To each well, add the stock solution of this compound (1.1 eq), followed by DIPEA (3.0 eq), and finally the HATU solution (1.2 eq).
-
Reaction: Seal the plate and allow it to shake at room temperature for 12-18 hours.
-
Workup:
-
Add ethyl acetate to each well.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer using a phase separator plate or by adding anhydrous MgSO₄.
-
-
Concentration: Evaporate the solvent to yield the crude amide products.
-
Purification and Analysis: Purify the library members using high-throughput purification techniques like mass-directed preparative HPLC. Confirm the identity and purity of each compound by LC-MS.
Caption: Iterative drug discovery workflow using the core scaffold.
Protocols for Biological Evaluation
Once a library of derivatives is synthesized, they must be evaluated in relevant biological assays to identify compounds with desired activity. The following protocols are representative examples of assays commonly used in drug discovery.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity (IC₅₀) of synthesized compounds against a target kinase.
Materials:
-
Synthesized compound library (dissolved in DMSO)
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add a solution containing the kinase substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (e.g., ADP) formed or the amount of substrate phosphorylated.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 4: Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxicity of the synthesized compounds on a relevant cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)[10]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Clear-bottom, white-walled 96-well plates
-
Luminescent plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
-
Data Acquisition: Shake the plate for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
Conclusion
This compound represents a highly promising and versatile scaffold for medicinal chemistry. Its strategic design combines the stability and pharmacokinetic benefits of a trifluorinated alkyl chain with the conformational rigidity of a cyclohexyl ring. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this core structure. By leveraging this building block, researchers can accelerate the discovery and optimization of new chemical entities with improved therapeutic potential.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Biological Activities of Natural Products III. MDPI. [Link]
-
A landmark in drug discovery based on complex natural product synthesis. ResearchGate. [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]
-
N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR). PubMed. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. National Center for Biotechnology Information. [Link]
-
Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy. PubMed. [Link]
-
Some Chemical Properties and Biological Activity of an Endemic Plant Tripleurospermum callosum as a Case Study. Scientific Information Database. [Link]
-
Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. MDPI. [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]
-
Synthesis of N-(3,4-methylenedioxybenzylidene)-N-cyclohexylamine. PrepChem.com. [Link]
-
Assay Protocol Book. PDSP. [Link]
- 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
Standard Practice to Assess Virucidal Activity of Chemicals. EPA. [Link]
-
BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. National Toxicology Program. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
"analytical methods for N-(3,3,3-trifluoropropyl)cyclohexanamine"
Executive Summary & Compound Profile
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity (LogP) and metabolic stability in CNS-active agents.[1][2]
Unlike standard alkyl amines, the presence of the electron-withdrawing trifluoromethyl (
This guide details a self-validating analytical platform combining GC-FID for quantitative purity, UHPLC-MS/CAD for trace impurity profiling, and
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | MW: 195.23 g/mol | |
| Boiling Point | ~185°C (Predicted) | Amenable to GC analysis without derivatization.[1][2][3] |
| ~8.7 | Less basic than cyclohexylamine; allows use of lower pH buffers if needed, but high pH is preferred for retention.[1] | |
| LogP | 2.48 | Moderate lipophilicity; retains well on C18 in neutral/basic state.[1] |
| Chromophore | None | Critical: Molecule is UV-transparent >210 nm.[1][2] UV detectors are unsuitable without derivatization.[1] |
Method A: Gas Chromatography (GC-FID/MS) – The Gold Standard
Application: Assay (Purity), Residual Solvents, and Volatile Impurities.[1]
Rationale: As a secondary amine with moderate volatility and no UV chromophore, GC-FID provides the most robust, "universal" response factor quantification.[1] The
System Suitability & Conditions[1][4][5][6][7]
-
Instrument: Agilent 7890B / 8890 or equivalent.
-
Detector: FID (Quantitation) / MSD (Identification).[1]
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Why? The "Ultra Inert" deactivation is critical to prevent peak tailing caused by the interaction of the secondary amine with active silanol sites.[1]
-
-
Inlet: Split/Splitless (Split ratio 50:1).[1]
-
Liner: Ultra Inert Split Liner with glass wool (deactivated).[1]
-
GC Protocol
| Parameter | Setting |
| Inlet Temp | 250 °C |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Oven Program | 50°C (hold 1 min) |
| FID Temp | 300 °C ( |
| Injection Vol | 1.0 µL |
| Diluent | Dichloromethane (DCM) or MTBE (Avoid Acetone/Acetaldehyde to prevent Schiff base formation).[1] |
System Suitability Criteria (SST)
-
Tailing Factor (
): Must be < 1.3. (If , trim column or replace liner).[1] -
Resolution (
): > 2.0 between Main Peak and Cyclohexylamine impurity. -
Precision: RSD < 1.0% for 5 replicate injections.
Method B: UHPLC-MS/CAD – Impurity Profiling
Application: Detection of non-volatile impurities, salt forms, and degradation products.[1] Rationale: Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is required for relative quantitation.[1] MS is used for ID.[1][4] High pH mobile phase is selected to keep the amine deprotonated (neutral), maximizing retention on C18 and improving peak shape.[1]
Chromatographic Conditions[1]
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 × 100 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with
). -
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40 °C.
Gradient Table
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
Detection Settings[1]
-
CAD: Evaporation Temp: 35°C; Power Function: 1.0 (for linear response).
-
MS (QDa/SQD): ESI Positive Mode.
Method C: Derivatization for UV/Vis (Optional)
Context: If CAD/MS is unavailable, or for trace analysis using standard HPLC-UV.
Reaction: Benzoylation using Benzoyl Chloride.[1] This adds a strong chromophore (
Protocol:
-
Dissolve 10 mg sample in 1 mL Acetonitrile.
-
Add 20 µL Triethylamine (Base).
-
Add 10 µL Benzoyl Chloride.
-
Vortex and incubate at RT for 10 mins.
-
Quench with 100 µL water.
-
Analyze by HPLC-UV (C18, Water/ACN gradient, Detection @ 254 nm).
Impurity Fate Mapping & Synthesis Logic
Understanding the origin of impurities is crucial for method development.[1] The synthesis typically involves the reductive amination of cyclohexanone with 3,3,3-trifluoropropylamine or the alkylation of cyclohexylamine.[1]
Visualization: Impurity Origins
The following diagram maps the potential impurities (Imp-A, Imp-B) and their detection fate.
Figure 1: Synthetic pathway and impurity fate map. Impurity A (Cyclohexylamine) is best monitored by GC due to poor LC retention.[1] Impurity B (Tertiary amine) is lipophilic and detects well on both.[1]
Identification by NMR Spectroscopy
Purpose: Structural certification and counter-ion stoichiometry (if salt form).[1]
-
Solvent:
(Free base) or (Salt).[1][2] -
NMR:
-
Standard: Trichlorofluoromethane (
, 0.[1]0) or -Trifluorotoluene ( -63.7).[1][2] -
Signal: The
group appears as a triplet (coupling to adjacent ) around -64 to -66 ppm .[1][2] -
Diagnostic: Integration of the
signal against an internal standard (e.g., 4-Fluoronitrobenzene) provides an absolute purity assay orthogonal to chromatography.[1]
-
- NMR:
Safety & Handling (Fluorinated Amines)
-
Volatility: The free base may have significant vapor pressure.[1] Handle in a fume hood.
-
Basicity: Corrosive.[1] Causes skin burns.[1] Wear nitrile gloves and eye protection.[1]
-
Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intentional derivatization).[1]
-
Storage: Store under Argon/Nitrogen. Amines absorb
from air to form carbamates, which appear as "ghost peaks" in LC/GC.[1]
References
-
Fluorochem Ltd. Safety Data Sheet: this compound. (Accessed 2023).[1][5] Link
-
Moldoveanu, S. C., & David, V. (2017).[1] Derivatization Methods in GC and HPLC. In Selection of the HPLC Method in Chemical Analysis. Elsevier.[1] Link
-
Waters Corporation. Analysis of Amines using Charged Aerosol Detection and BEH Columns. Application Note 720005258EN.[1] Link
-
PubChem. Compound Summary: 3,3,3-Trifluoropropylamine (Precursor Data). National Library of Medicine.[1] Link[1]
-
Dolan, J. W. (2010).[1] HPLC Solutions: Peak Tailing of Amines. LCGC North America.[1] Link
Sources
- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1248930-62-2|1-Cyclohexyl-3,3,3-trifluoropropan-1-amine|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic LC-MS/MS Analysis of Fluorinated Amines
This guide details the strategic development of LC-MS/MS methodologies for fluorinated amines, a class of compounds increasingly prevalent in medicinal chemistry due to fluorine’s ability to modulate pKa, metabolic stability, and lipophilicity.
Executive Summary & Scientific Context
The incorporation of fluorine into amine scaffolds is a critical tactic in drug discovery to lower basicity (pKa modulation), improve membrane permeability, and block metabolic hot spots.[1][2] However, these modifications introduce distinct analytical challenges:
-
Basicity Reduction:
-fluorination can drop amine pKa by 1–3 units, altering retention behavior on cation-exchange and reversed-phase mechanisms. -
In-Source Fragmentation (ISF): The labile C-F bond, particularly in aliphatic chains, often leads to the neutral loss of Hydrogen Fluoride (HF, 20 Da) within the ion source, complicating precursor ion selection.
-
Selectivity Issues: Traditional C18 columns often fail to resolve regioisomers of fluorinated amines due to the "polar hydrophobicity" effect of the C-F bond.
This guide provides a validated protocol using Pentafluorophenyl (PFP) stationary phases and specific MS/MS transition monitoring to ensure robust quantification.
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: The Case for PFP
While C18 is the standard for lipophilic amines, fluorinated amines often exhibit poor retention or peak tailing on alkyl phases.[3] The Pentafluorophenyl (PFP) phase is superior for this application due to three synergistic mechanisms:
-
-
Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich nitrogen lone pair or aromatic systems in the analyte. -
Dipole-Dipole Interactions: The high electronegativity of the F atoms on the stationary phase creates a strong dipole that retains polar fluorinated species.
-
Shape Selectivity: The rigid PFP ring can separate positional isomers (e.g., 2-fluoro- vs. 3-fluoroaniline) that co-elute on C18.
Mobile Phase & pH Management
Fluorine substitution lowers the pKa of the amine. For example, while ethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine has a pKa of ~5.7.
-
Acidic Conditions (pH 2-3): Essential to ensure the amine remains fully protonated
for ESI+ detection. -
Buffer Choice: Formic acid (0.1%) is preferred over TFA. While TFA improves peak shape, it causes significant signal suppression in MS.
Mass Spectrometry: Managing HF Loss
A critical error in fluorinated amine analysis is selecting the intact protonated molecule
-
Risk: Labile fluorine atoms often eliminate as HF (20 Da) in the high-temperature ESI source.
-
Solution: If ISF is observed, select the
ion as the precursor for MRM optimization, or lower the desolvation temperature.
Visualized Workflow & Decision Logic
Column Selection Decision Tree
The following logic dictates when to switch from C18 to PFP based on the physicochemical properties of the amine.
Figure 1: Decision matrix for stationary phase selection based on analyte hydrophobicity and basicity.
Detailed Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS grade Water and Methanol (MeOH).[4] Note: Acetonitrile (ACN) can be used, but MeOH often provides better selectivity on PFP columns due to protic solvent interactions.
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.
-
Internal Standard: Deuterated analog (preferred) or a structural analog with similar pKa.
Sample Preparation (Protein Precipitation)
This method is optimized for plasma/serum matrices.
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Why: Acidified methanol helps disrupt protein binding, which can be higher for lipophilic fluorinated compounds.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a total recovery vial. Do not evaporate to dryness if the amine is volatile (common for low MW fluoro-amines). Dilute 1:1 with water if peak shape is poor.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (Binary Pump)
-
Column: Phenomenex Luna PFP(2) or Supelco Ascentis Express F5 (2.1 x 100 mm, 2.6 µm or sub-2 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
Time (min) % B Flow (mL/min) 0.00 5 0.40 1.00 5 0.40 6.00 95 0.40 7.50 95 0.40 7.60 5 0.40 | 10.00 | 5 | 0.40 |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Parameters:
-
Capillary Voltage: 3.0 kV (Keep lower to prevent discharge).
-
Desolvation Temp: 350°C (Reduce to 250°C if HF loss is dominant).
-
Gas Flow: 800 L/hr.
-
-
Detection: Multiple Reaction Monitoring (MRM).
Fragmentation Pathway & MRM Setup
Fluorinated amines exhibit a characteristic neutral loss of 20 Da (HF) . This is a specific transition that can be used for confirmation.
Figure 2: Common fragmentation pathway for aliphatic fluorinated amines.
MRM Table Example:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| Fluoro-Amine A | 250.1 | 230.1 | 15 | Quant (HF Loss) |
| Fluoro-Amine A | 250.1 | 185.2 | 25 | Qual (Backbone) |
| IS (d4-Analog) | 254.1 | 234.1 | 15 | Quant |
Troubleshooting & Validation
Self-Validating the Protocol
To ensure trustworthiness (Trustworthiness in E-E-A-T), perform this "Source Stability Test" before running samples:
-
Infuse the standard solution at 10 µL/min.
-
Acquire a Q1 scan (Full Scan MS).
-
Check: Do you see the
or the ?-
If [M+H-20] is > 30% of the base peak: Your compound is unstable in the source. Action: Lower source temperature or switch Q1 to the in-source fragment mass for better sensitivity.
-
Matrix Effects
Fluorinated compounds can suffer from ion suppression.
-
Solution: Use the PFP column's unique selectivity to shift the analyte away from the "void volume" where salts elute and away from the phospholipid region (usually late eluting).
Retention Drift
-
Cause: PFP columns can be sensitive to "wetting" issues or ion-pairing buildup.
-
Fix: Store the column in 50/50 Methanol/Water (no acid) when not in use. Flush with 95% Water periodically to remove buffer salts.
References
-
Selectivity of Pentafluorophenyl (PFP)
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
-
[Link]
-
Fluorine Impact on pKa and Lipophilicity
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.
-
[Link]
-
Fragmentation Behavior (HF Loss)
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology.
-
[Link]
-
PFP Column Application Guide
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
"derivatization of cyclohexylamine for HPLC analysis"
Topic: Advanced Derivatization Strategies for the HPLC Analysis of Cyclohexylamine Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and QC Specialists
Abstract
Cyclohexylamine (CHA) is a critical aliphatic amine impurity often monitored in sodium cyclamate sweeteners and pharmaceutical raw materials. Due to its lack of a native chromophore, direct UV detection is insensitive and prone to matrix interference. This Application Note provides a definitive, field-tested guide to the derivatization of CHA, focusing on two strategic methodologies: Dansyl Chloride (Dns-Cl) for robust, broad-spectrum quantitation, and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for ultra-trace analysis. We synthesize mechanistic insights with step-by-step protocols to ensure high-sensitivity, self-validating analytical workflows.
Introduction: The "Chromophore Gap"
Cyclohexylamine (
To achieve regulatory compliance (e.g., USP/EP limits for CHA in cyclamate are typically
Strategic Reagent Selection
Not all reagents are equal.[1] The choice depends on the required sensitivity and available instrumentation.
| Feature | Dansyl Chloride (Dns-Cl) | FMOC-Cl | OPA (o-Phthalaldehyde) |
| Primary Detection | UV (254 nm) or Fluorescence | Fluorescence | Fluorescence |
| Sensitivity | High (ppm to ppb) | Ultra-High (sub-ppb) | High |
| Stability of Derivative | Excellent (>24 hours) | Good | Poor (Unstable isoindole) |
| Reaction Conditions | Heat (40-60°C), pH 11 | Room Temp, pH 8-9 | Room Temp, pH 9-10 |
| By-product Interference | Hydrolyzed Dns-OH interferes | Hydrolyzed FMOC-OH interferes (Requires Quench) | Minimal |
| Verdict | The Gold Standard for robust QC. | Best for Trace impurity analysis. | Good for automated online derivatization. |
Core Protocol A: Dansyl Chloride Derivatization (The "Workhorse" Method)
Recommended for routine QC and impurity profiling where robustness is paramount.
Mechanistic Insight
Dansyl chloride is a sulfonyl chloride.[1][2][3] The reaction is a nucleophilic substitution (
-
Critical Parameter: pH Control. The amine must be unprotonated (
) to act as a nucleophile. Since the pKa of CHA is ~10.6, the buffer pH must be maintained to ensure the equilibrium favors the free base form.
Reagents & Preparation
-
Derivatization Reagent: 5 mg/mL Dansyl Chloride in Acetone. (Protect from light; prepare fresh daily).
-
Buffer: 0.2 M Sodium Carbonate (
), adjusted to pH 11.0 with NaOH. -
Quenching Solution: 2% Diethylamine or Proline solution (optional but recommended to scavenge excess reagent).
-
Internal Standard (IS): Cycloheptylamine (chemically similar, elutes distinctively).
Step-by-Step Workflow
-
Sample Prep: Dissolve sample in water. If analyzing sodium cyclamate, ensure concentration is within linear range (e.g., 1.0 mg/mL stock).
-
Mixing: In a 2 mL amber vial, combine:
-
500 µL Sample/Standard
-
500 µL Carbonate Buffer (pH 11)
-
500 µL Dansyl Chloride Reagent
-
-
Reaction: Cap tightly and vortex. Incubate in a heating block at 60°C for 20 minutes .
-
Why Heat? Sulfonylation of hindered amines is slow at room temperature. Heat drives the reaction to completion.
-
-
Cooling: Cool to room temperature (approx. 5 mins).
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC Conditions (Dns-CHA)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water (0.1% Formic Acid).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 30% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (primary) or Fluorescence (Ex 330 nm / Em 530 nm).
-
Retention Time: Dns-CHA elutes significantly later than the solvent front due to the hydrophobic naphthyl group.
Core Protocol B: FMOC-Cl Derivatization (The "Ultra-Trace" Method)
Recommended for biological samples or trace impurity analysis (< 1 ppm).
Mechanistic Insight
FMOC-Cl reacts with primary amines to form stable carbamates. The reaction is extremely fast (seconds to minutes). However, excess FMOC-Cl hydrolyzes to FMOC-OH (fluorenylmethanol), which is highly fluorescent and can co-elute with analytes.
-
The Fix: A "scavenger amine" (like hydrophobic adamantanamine or hydrophilic proline) is added after the reaction to consume excess FMOC-Cl, shifting the interference peak away from the CHA derivative.
Step-by-Step Workflow
-
Mix: Combine 200 µL Sample + 200 µL Borate Buffer (pH 9.2).
-
Derivatize: Add 200 µL FMOC-Cl (2 mM in ACN). Vortex immediately.
-
Incubate: Room temperature for 2 minutes .
-
Quench (Critical): Add 50 µL of Adamantanamine (ADAM) or Proline solution. Wait 1 minute.
-
Note: The ADAM-FMOC adduct is very hydrophobic and elutes at the end of the gradient, keeping the chromatogram clean.
-
-
Analyze: Inject onto HPLC.
Visualization of Workflows
Figure 1: Reaction Logic & Workflow
Caption: Figure 1. The nucleophilic substitution pathway converting invisible CHA into a highly detectable Dansyl-derivative.
Method Validation & Troubleshooting
To ensure Scientific Integrity , the method must be self-validating.
Validation Parameters (Typical)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | Range: 0.5 ppm – 100 ppm | |
| Recovery | 95% – 105% | Spike samples at 3 concentration levels. |
| LOD (Limit of Detection) | ~0.1 ppm (UV) | Lower with Fluorescence (< 0.05 ppm). |
| Precision (RSD) | Based on 6 replicate injections. |
Troubleshooting Guide
-
Low Yield/Peak Area: Check pH. If the sample is acidic (e.g., hydrolyzed cyclamate solution), the buffer capacity may be overwhelmed. Verify final pH is >10.
-
Precipitation: Dansyl derivatives are hydrophobic. If the sample turns cloudy, increase the organic ratio (Acetone/ACN) in the reaction vial or dilute before injection.
-
Ghost Peaks: Use high-purity reagents.[4] Dansyl chloride degrades to Dansyl-OH (blue fluorescence); ensure the gradient separates this early-eluting peak from Dns-CHA.
References
- European Pharmacopoeia (Ph. Eur.).Sodium Cyclamate Monograph: Test for Cyclohexylamine. (Standard pharmacopeial reference for impurity limits).
-
Guo, T., et al. (2024). "Determination of the stability of sodium cyclamate during deep-frying using HPLC." PLOS ONE, 19(8): e0308220.[5] Link[5]
-
Bi, W., et al. (2014). "Derivatizing Condition of Trace Dicyandiamide with Dansyl Chloride." Asian Journal of Chemistry, 26(19).[3] Link
-
Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 291. Link
-
Scotter, M. J., et al. (2009).[6] "Development and Single-Laboratory Validation of an HPLC Method for the Determination of Cyclamate Sweetener in Foodstuffs." Food Additives & Contaminants: Part A. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. The determination of cyclohexylamine in cyclamates - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the stability of sodium cyclamate during deep-frying using HPLC | PLOS One [journals.plos.org]
- 6. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(3,3,3-trifluoropropyl)cyclohexanamine in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Moieties in Modern Agrochemicals
The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique properties of the trifluoromethyl (CF₃) group, in particular, can dramatically enhance a compound's efficacy and stability. When integrated into a larger molecule via a propyl linker, as in N-(3,3,3-trifluoropropyl)cyclohexanamine, it can confer increased metabolic stability, enhanced lipophilicity for better plant uptake, and improved binding affinity to target proteins.[1]
This compound is a valuable secondary amine building block, combining a lipophilic cyclohexyl ring with the electronically distinct trifluoropropyl group. This unique combination makes it a compelling synthon for the development of novel fungicides, herbicides, and insecticides.[2][3] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the construction of a model agrochemical candidate, grounded in established principles of medicinal and process chemistry.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis and scale-up.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1178206-11-5 | [4] |
| Molecular Formula | C₉H₁₆F₃N | [4] |
| Molecular Weight | 195.23 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Colorless to pale yellow liquid/oil | N/A |
| LogP | 2.475 | [4] |
Spectroscopic Characterization: While a dedicated public spectrum for this specific molecule is not available, its structure allows for predictable spectroscopic signatures based on well-established principles.[5]
-
¹H NMR: Protons on the carbon alpha to the nitrogen (on both the cyclohexyl and propyl chains) would appear deshielded, likely in the 2.5-3.0 ppm range. The N-H proton would typically be a broad singlet, its chemical shift dependent on solvent and concentration, and would be exchangeable with D₂O.[5]
-
¹³C NMR: The carbons directly bonded to the nitrogen atom would be deshielded, appearing in the 40-60 ppm range. The CF₃ carbon would show a characteristic quartet due to coupling with the three fluorine atoms.[5]
-
IR Spectroscopy: A key feature for this secondary amine would be a single, sharp N-H stretching absorption band in the 3300-3500 cm⁻¹ region.[5]
Part 1: Synthesis of this compound via Reductive Amination
Principle: Reductive amination is a highly efficient and widely used method for forming C-N bonds, generating amines from carbonyl compounds.[6][7] The reaction proceeds in two stages: the initial formation of a Schiff base (imine) intermediate from the condensation of an amine and a ketone, followed by the immediate reduction of this imine to the target secondary amine. This one-pot procedure is valued for its high yields and broad substrate scope.[8]
Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add cyclohexanone (1.0 eq), 3,3,3-trifluoropropan-1-amine (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate is typically a rapid process.
-
Reduction: Slowly add a reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the protonated imine intermediate in the presence of the starting ketone, thus minimizing side reactions like the reduction of cyclohexanone to cyclohexanol.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. US4950322A - Cyclohexane herbicides for gramineous crops - Google Patents [patents.google.com]
- 3. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Note: N-(3,3,3-Trifluoropropyl)cyclohexanamine in Medicinal Chemistry
Executive Summary & Strategic Value
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized secondary amine building block increasingly utilized in lead optimization for drug discovery.[1] Its structural value lies in the 3,3,3-trifluoropropyl moiety , which serves as a metabolically stable, lipophilic spacer that modulates the physicochemical properties of the parent molecule.[2]
Unlike standard propyl-linked amines, the incorporation of the terminal
Key Physicochemical Data
| Property | Value | Context |
| Molecular Weight | 195.23 g/mol | Fragment-based drug design compliant |
| Formula | -- | |
| pKa (Conjugate Acid) | ~8.7 (Est.) | ~2 units lower than N-propylcyclohexylamine (pKa ~10.[1][3][4][5][6][7]7) |
| LogP | ~2.48 | Enhanced lipophilicity vs. non-fluorinated analog |
| Boiling Point | >180°C (Est.)[1] | High boiling point; requires vacuum distillation for purification |
Mechanistic Insight: The "Fluorine Effect"
Understanding the reactivity of this reagent requires analyzing the inductive effect of the trifluoromethyl group.[1]
-
Reduced Basicity: The strong electron-withdrawing nature of the
group (through -bonds) lowers the electron density on the nitrogen lone pair, even across three carbons.[1] Consequently, this amine is less basic and less nucleophilic than its non-fluorinated counterpart.[2] -
Implication for Protocols:
-
Amide Couplings: Requires highly activated esters (e.g., HATU, T3P) rather than standard carbodiimides (EDC).[2]
-
SNAr Reactions: May require higher temperatures or stronger bases to facilitate nucleophilic attack.[1]
-
Metabolic Stability: The
group blocks the -oxidation site, a common metabolic clearance pathway for propyl chains.[1]
-
Preparation of the Reagent
While commercially available, lead times can be long.[2] The following protocol allows for rapid in-house generation.
Protocol A: Synthesis via Reductive Amination
Reaction: Cyclohexylamine + 3,3,3-Trifluoropropanal
Reagents:
-
Cyclohexylamine (1.0 equiv)[1]
-
3,3,3-Trifluoropropanal (1.05 equiv) [Commercially available or generated via Swern oxidation of the alcohol][2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve Cyclohexylamine (10 mmol) in DCM (40 mL). Add 3,3,3-Trifluoropropanal (10.5 mmol).[2] -
Activation: Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The acid catalyzes imine formation.[1]
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Safety: Gas evolution (
) may occur.[1] -
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS for disappearance of the imine intermediate.
-
Quench: Quench with saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1]
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography (SiO2; Gradient: 0-10% MeOH in DCM with 1% ).
Application Protocols
The following protocols are optimized for the reduced nucleophilicity of this compound.
Protocol B: Amide Coupling (Drug Scaffold Synthesis)
Standard EDC/HOBt conditions often fail or proceed slowly.[1] This protocol uses HATU for rapid conversion.
Reagents:
-
Carboxylic Acid Partner (
) (1.0 equiv)[1] -
This compound (1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (Dimethylformamide) (anhydrous)[1]
Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT. Visual Check: Solution usually turns yellow.[1]
-
Addition: Add this compound (1.2 mmol) in one portion.
-
Reaction: Stir at RT for 2–4 hours.
-
Troubleshooting: If conversion is <50% after 2 hours, heat to 50°C. The steric bulk of the cyclohexyl group combined with the lower nucleophilicity can hinder the attack.
-
-
Workup: Dilute with EtOAc (50 mL). Wash with saturated
(to remove DMF), then saturated , then brine.[2] -
Isolation: Dry and concentrate.
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Ideal for attaching the amine to heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).[2]
Reagents:
-
Heteroaryl Halide (e.g., 4-chloropyridine derivative) (1.0 equiv)[1]
-
This compound (1.5 equiv)[1]
-
(2.0 equiv) or
(1.5 equiv for sluggish substrates)[1] -
DMSO or NMP[2]
Procedure:
-
Setup: Combine Heteroaryl Halide (0.5 mmol), Amine (0.75 mmol), and Base in a microwave vial or sealed tube.
-
Solvent: Add DMSO (2 mL).
-
Thermal Cycle: Heat to 100°C for 4–16 hours.
-
Optimization: If using microwave irradiation, heat to 120°C for 30 minutes.
-
-
Workup: Pour into water (20 mL). If solid precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc.[2]
Visualizing the Reaction Landscape
The following diagram illustrates the synthesis of the reagent and its divergent applications in medicinal chemistry.
Caption: Synthesis workflow for this compound and its three primary divergent pathways in drug synthesis.
Safety & Handling
-
Fluorine Toxicity: While the
group is chemically stable, metabolic breakdown of fluorinated aliphatic chains can rarely yield toxic metabolites. Handle with standard PPE.[1] -
Corrosivity: As a secondary amine, the neat liquid is corrosive to skin and mucous membranes.[2]
-
Storage: Store under inert atmosphere (
or Ar) at 4°C. Amines can absorb from the air to form carbamates over time.
References
-
Fluorochem Ltd. (2024).[1] Product Specification: this compound (CAS 1178206-11-5).[1] Retrieved from [1]
-
PubChem. (2024).[1][5] Compound Summary: 3,3,3-Trifluoropropylamine (CAS 460-39-9).[1][5] Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Catalytic Protocols for N-(3,3,3-trifluoropropyl)cyclohexanamine
Executive Summary & Physicochemical Profile[1][2]
N-(3,3,3-trifluoropropyl)cyclohexanamine is a specialized secondary amine building block that occupies a unique physicochemical niche between standard aliphatic amines (like dicyclohexylamine) and highly fluorinated electron-deficient amines.
Its utility in catalysis stems from two key structural features:
-
The Cyclohexyl Motif: Provides significant steric bulk, preventing N-alkylation side reactions and stabilizing reactive iminium/enamine intermediates.
-
The 3,3,3-Trifluoropropyl Tether: The
-trifluoromethyl group exerts a subtle inductive electron-withdrawing effect ( ). This lowers the pKa of the conjugate acid compared to non-fluorinated analogs (e.g., N-propylcyclohexanamine), facilitating faster catalyst turnover in acid-co-catalyzed cycles by reducing product inhibition.
Physicochemical Data Table
| Property | Value / Description | Impact on Catalysis |
| Molecular Formula | -- | |
| Molecular Weight | 211.23 g/mol | -- |
| Predicted pKa | ~9.8 (vs. ~10.7 for dialkylamines) | Reduced basicity allows for milder deprotonation and faster product release. |
| Lipophilicity (LogP) | High (Predicted > 3.5) | Excellent solubility in non-polar organic solvents (Toluene, Hexane) and chlorinated solvents. |
| Steric Profile | Moderate-High | Cyclohexyl ring blocks backside attack; allows formation of E-enamines. |
Protocol A: Organocatalytic Knoevenagel Condensation
Application: Rapid condensation of aldehydes with active methylene compounds. Mechanism: Iminium activation. The secondary amine reacts with the aldehyde to form a highly electrophilic iminium ion, accelerating nucleophilic attack.
Rationale
Standard secondary amines (piperidine, pyrrolidine) often suffer from product inhibition (the catalyst sticks to the acidic product). The trifluoropropyl group in this catalyst reduces the basicity just enough to facilitate salt dissociation, enhancing turnover numbers (TON).
Materials
-
Catalyst: this compound (10 mol%)
-
Co-catalyst: Acetic Acid (10 mol%)
-
Solvent: Toluene (anhydrous)
-
Substrates: Benzaldehyde derivative (1.0 equiv), Malononitrile (1.1 equiv).
Step-by-Step Methodology
-
Pre-Activation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.10 mmol) in Toluene (2.0 mL). Add Acetic Acid (0.10 mmol) and stir for 5 minutes at room temperature to generate the active ammonium-acetate salt.
-
Note: The solution should remain clear. Cloudiness indicates moisture contamination; use molecular sieves if necessary.
-
-
Substrate Addition: Add the aldehyde substrate (1.0 mmol) followed by the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Reaction Monitoring: Stir the mixture at 40°C . Monitor consumption of the aldehyde via TLC (eluent: 20% EtOAc/Hexanes).
-
Performance Indicator: High-electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) should reach >95% conversion within 30-60 minutes.
-
-
Work-up: Upon completion, dilute with
(10 mL) and wash with saturated (2 x 5 mL) to remove the acetic acid and catalyst. Dry the organic layer over and concentrate in vacuo. -
Catalyst Recovery (Optional): Due to the lipophilic fluorine tag, the catalyst can be recovered from the aqueous wash by adjusting pH to >12 (using NaOH) and extracting with DCM.
Catalytic Cycle Visualization
Figure 1: The Iminium Activation Cycle. The trifluoropropyl group on the amine destabilizes the ground state slightly, enhancing the electrophilicity of the intermediate.
Protocol B: Synthesis of Sterically Tuned NHC Ligands
Application: Using the amine as a precursor for N-Heterocyclic Carbenes (NHCs) used in Pd or Ru catalysis. Rationale: The N-(3,3,3-trifluoropropyl) group acts as a "Janus" substituent—providing steric bulk similar to an isopropyl group but with distinct electronic properties that pull electron density from the carbene center, potentially increasing the Lewis acidity of the resulting metal complex.
Synthetic Pathway
Target: 1-mesityl-3-(3,3,3-trifluoropropyl)imidazolium chloride (Pre-catalyst).
Step-by-Step Methodology
-
Glyoxal Condensation: Combine this compound (1.0 equiv) with glyoxal (40% aq. solution, 1.0 equiv) and mesitylamine (1.0 equiv) in methanol.
-
Condition: Stir at 25°C for 16 hours.
-
Observation: Formation of the diimine intermediate (yellow precipitate or oil).
-
-
Cyclization: Treat the isolated diimine with Paraformaldehyde (1.2 equiv) and HCl (4M in dioxane) in THF.
-
Condition: Reflux (65°C) for 4 hours.
-
Mechanism:[1] Formaldehyde closes the ring to form the imidazolium core.
-
-
Purification: Precipitate the salt by adding cold diethyl ether. The fluorinated chain increases solubility in DCM but decreases it in ether, facilitating clean precipitation. Filter and dry under high vacuum.
-
Validation (NMR):
-
Check
NMR: Diagnostic triplet/multiplet around -64 ppm. -
Check
NMR: Distinct acidic proton at C2 position of the imidazole ring (usually >9.0 ppm).
-
Quality Control & Handling (Self-Validating System)
To ensure reproducibility, the purity of the amine must be verified before catalytic use. Secondary amines absorb
Validation Protocol:
-
Visual Check: The liquid should be colorless. Yellowing indicates oxidation.
-
NMR Check:
-
Dissolve 10 mg in
. -
Verify the integral ratio of the
adjacent to ( ppm) vs. the of the cyclohexyl ring ( ppm). -
Critical: Look for a broad singlet around 1.5-2.0 ppm (
). If missing or shifted significantly downfield, the amine may be protonated or carbonated.
-
Storage:
-
Store under Argon/Nitrogen.
-
Temperature: 2-8°C.
-
Container: Amber glass to prevent photochemical degradation.
References
-
General Organocatalysis Mechanisms
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link
-
-
Fluorine Effects in Catalysis
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
-
Secondary Amine Synthesis & Properties
-
Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link
-
-
Catalog Verification
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated amines.
Sources
Application Notes and Protocols for Cyclohexylamine Derivatives as Rubber Vulcanization Accelerators
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and rubber industry professionals on the application of cyclohexylamine derivatives, primarily sulfenamides, as vulcanization accelerators. It delves into the fundamental mechanisms of action, explores the characteristics of common derivatives, and presents detailed protocols for their evaluation and implementation in rubber compounding. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible outcomes.
Introduction: The Crucial Role of Cyclohexylamine Derivatives in Vulcanization
Vulcanization is the cornerstone of rubber technology, a chemical process that converts raw rubber into a more durable, elastic, and heat-resistant material through the formation of cross-links between polymer chains.[1][2] While elemental sulfur is the traditional vulcanizing agent, its reaction with rubber is impractically slow and inefficient, requiring high temperatures and long curing times.[3] This is where vulcanization accelerators become indispensable.
Cyclohexylamine, a primary aliphatic amine, serves as a critical precursor in the synthesis of a major class of vulcanization accelerators known as sulfenamides.[4] These accelerators, including prominent examples like N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) and N,N-Dicyclohexyl-2-benzothiazole sulfenamide (DCBS), are prized for their ability to significantly increase the rate and efficiency of vulcanization while providing a crucial feature known as "delayed action" or "scorch safety."[3][5][6] This delayed action prevents premature vulcanization during the mixing and processing stages, a phenomenon known as "scorch," which can lead to material waste and processing difficulties.[5][7][8]
The quality and purity of the initial cyclohexylamine directly impact the performance and consistency of the resulting sulfenamide accelerators, making it a foundational component for advanced rubber formulations.[4] This guide will explore the scientific principles and practical applications of these vital chemical compounds.
Mechanism of Action: The Science of Delayed Action and Accelerated Curing
Sulfenamide accelerators, derived from cyclohexylamine, exhibit a sophisticated mechanism that provides an optimal balance between processing safety and a fast cure rate.[6][9] The process can be broken down into several key stages:
-
Initial Inactivity (Scorch Delay): At the lower temperatures typical of rubber mixing and processing, sulfenamide accelerators remain relatively stable.[5] The crucial S-N bond in the sulfenamide molecule is key to this delayed action.[3] This period of inactivity, known as the scorch time, allows the rubber compound to be thoroughly mixed, shaped, and molded without premature hardening.[5][7]
-
Thermal Activation and Radical Formation: As the temperature rises to the vulcanization range (typically above 140°C), the sulfenamide accelerator begins to decompose.[5][10] This decomposition generates active sulfurating species and free radicals.[11]
-
Cross-link Formation: These highly reactive species then interact with sulfur and the rubber polymer chains, initiating and accelerating the formation of sulfur cross-links.[5][6] This controlled release of active species ensures a more uniform distribution of cross-links throughout the rubber matrix, leading to enhanced mechanical properties.[5]
The basicity and steric hindrance of the amine group, derived from cyclohexylamine, influence the scorch time and cure rate. More basic amines tend to result in shorter scorch times and faster cure rates, while sterically hindered amines offer a longer scorch delay.[3]
Caption: Simplified workflow of delayed-action vulcanization.
Common Cyclohexylamine-Based Accelerators: A Comparative Overview
Several cyclohexylamine-derived sulfenamide accelerators are widely used in the rubber industry, each offering a unique profile of scorch safety and cure rate.[3][6] The choice of accelerator depends on the specific rubber formulation, processing conditions, and desired final properties of the vulcanizate.[1][12]
| Accelerator | Chemical Name | Scorch Safety | Cure Rate | Primary Applications |
| CBS | N-Cyclohexyl-2-benzothiazole sulfenamide | Good | Fast | Tires, conveyor belts, industrial rubber goods, footwear.[5][13][14] |
| DCBS | N,N-Dicyclohexyl-2-benzothiazole sulfenamide | Excellent | Slow | Radial ply tires, thick rubber articles, applications requiring exceptionally long flow times.[6][11][15] |
| TBBS | N-tert-butyl-2-benzothiazole sulfenamide | Very Good | Fast | Tire treads, sidewalls, and other applications requiring high abrasion resistance.[6][9] |
Experimental Protocols: Evaluating Accelerator Performance
The performance of a cyclohexylamine-based accelerator in a rubber compound is primarily assessed by its effect on the curing characteristics. A moving die rheometer (MDR) is the standard instrument for this evaluation.[7][10]
Protocol 1: Determination of Curing Characteristics using a Moving Die Rheometer (MDR)
Objective: To quantify the scorch safety and cure rate of a rubber compound containing a cyclohexylamine-based accelerator.
Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Rubber compound ingredients (e.g., natural rubber, carbon black, zinc oxide, stearic acid, sulfur, and the cyclohexylamine-based accelerator to be tested)
-
Analytical balance
Procedure:
-
Compound Preparation:
-
Accurately weigh all rubber compound ingredients as per the formulation.
-
Mix the ingredients in an internal mixer following a standardized mixing procedure. Typically, the rubber, fillers, and activators are mixed first, followed by the accelerator and sulfur at a lower temperature on a two-roll mill to prevent premature vulcanization.
-
Homogenize the compound on the two-roll mill.
-
-
MDR Analysis:
-
Set the MDR to the desired vulcanization temperature (e.g., 150°C).[10]
-
Place a sample of the uncured rubber compound (approximately 5 grams) into the MDR die cavity.
-
Start the test. The MDR will oscillate one of the dies and measure the torque required to do so as the rubber vulcanizes.
-
Continue the test until the torque reaches a plateau or begins to decrease (reversion).
-
Data Analysis and Interpretation:
The MDR generates a cure curve (torque vs. time). From this curve, several key parameters are determined:
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): The time it takes for the torque to rise by 2 dN·m from the minimum torque (ML). This is a critical measure of processing safety.[7]
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque (MH). This represents the optimal vulcanization time.[9]
Caption: Workflow for evaluating accelerator performance using an MDR.
Protocol 2: Assessment of Physical Properties of the Vulcanizate
Objective: To determine the effect of the cyclohexylamine-based accelerator on the final mechanical properties of the vulcanized rubber.
Procedure:
-
Sample Curing: Cure sheets of the rubber compound in a compression molding press at the determined t90 and temperature from the MDR analysis.
-
Sample Preparation: Die-cut test specimens from the cured sheets according to relevant ASTM or ISO standards for the specific tests.
-
Mechanical Testing:
-
Tensile Strength and Elongation at Break (ASTM D412): Measure the force required to stretch the specimen until it breaks. This indicates the strength and elasticity of the rubber.[1][9]
-
Hardness (ASTM D2240): Measure the resistance of the rubber to indentation using a durometer.
-
Abrasion Resistance (ASTM D5963): Measure the loss of material due to friction, which is critical for applications like tire treads.[1]
-
Self-Validating System: The results from the physical property testing must correlate with the MDR data. For instance, a compound with a higher MH value should generally exhibit higher hardness and modulus. Consistent and reproducible results across multiple batches validate the compounding and testing procedures.
Applications in Industry
Cyclohexylamine-derived sulfenamide accelerators are foundational to the modern rubber industry, particularly in the manufacturing of tires, where a balance of scorch safety for complex processing and rapid, efficient curing is paramount.[3][6] Their use leads to products with improved tensile strength, elasticity, and resistance to heat and aging.[5][9] Beyond tires, they are integral to the production of a wide array of rubber goods, including:
Conclusion
Cyclohexylamine derivatives, specifically sulfenamide accelerators, are indispensable tools in rubber vulcanization. Their unique delayed-action mechanism provides the essential processing safety required in modern manufacturing, while still ensuring a rapid and efficient cure. By understanding the underlying chemistry and employing systematic evaluation protocols as outlined in this guide, researchers and compounders can effectively harness the capabilities of these accelerators to develop high-performance rubber products tailored to a wide range of demanding applications.
References
- The Role of Cyclohexylamine in Rubber Chemical Manufacturing. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
- The Science Behind CBS: How It Boosts Rubber Performance. (2026, February 12).
- Sulfenamide Accelerators: Understanding Its Role. (2024, January 19). Chembroad.
- BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE. (n.d.). LookChem.
- Rubber Acceler
- Vulcanization & Acceler
- The Ultimate Guide to Sulfenamide Accelerator in 2024. (2024, January 9). Wellt Chemicals.
- Synthesis of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazolesulphenamide with crude 2-mercaptobenthiazole. (n.d.).
- Mechanism of action of CTP in sulphenamide accelerated sulphur vulcanization. (n.d.).
- Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activ
- N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004, January 15).
- N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. (n.d.).
- What is Scorch? (n.d.).
- How Rubber Processing Delays Scorch Time Effectively. (n.d.).
- The main use of cyclohexylamine products. (2024, January 3).
- Accelerators and Accelerator Systems. (n.d.).
- KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.).
- Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding. (2025, September 15). YouTube.
- Scorch Time in Rubber Processing. (n.d.). Scribd.
- CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (n.d.).
- Analysis of residual vulcanization accelerators in baby bottle rubber te
- CYCLOHEXYLAMINE FOR SYNTHESIS 99%. (n.d.). Oman CHEMICAL.
- Synthesis of Sulfilimines via Aryne and Cyclohexyne Intermedi
- Overview of Primary Acceler
- Select Accelerators for Rubbers. (2025, July 18). SpecialChem.
- Impact of Rubber Accelerators on Vulcanized Rubber Properties. (n.d.).
- CYCLOHEXYL BENZOTHIAZOLE SULFENAMIDE. (n.d.). LookChem.
- Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. (2021, September 27).
- Vulcanization Accelerators. (n.d.).
- Vulcanization acceleration mechanism and performance characterization. (n.d.). Taizhou Huangyan Donghai Chemical Co.,Ltd.
- CN103539757A - Method for synthesizing rubber vulcanization accelerator CZ. (n.d.).
- Determination of vulcanization rate constant, crosslink density, and free sulfur content on carbon black filled EPDM. (2017, November 6). Neliti.
- Influences of Accelerators on the Structures & Properties of Nitrile Butadiene Rubber. (n.d.).
- Complete List of Rubber Accelerators and Their Uses. (2025, July 21).
- Effects of Cyclohexylamine Modified Silica on the Mechanical Properties of Filled Natural Rubber. (n.d.).
- Vulcanization Accelerator. (n.d.). INEM, Korean Rubber Product.
- The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. (2025, January 26). Jet Mill Equipment Manufacturer.
- The application of accelerators in the rubber industry. (2024, May 30). Linkwell Rubber Chemicals Co., Ltd.
Sources
- 1. Impact of Rubber Accelerators on Vulcanized Rubber Properties- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. The application of accelerators in the rubber industry - Linkwell Rubber Chemicals Co., Ltd. [rubberchem.com]
- 3. lusida.com [lusida.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 7. circularrubberplatform.com [circularrubberplatform.com]
- 8. How Rubber Processing Delays Scorch Time Effectively- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activator Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. specialchem.com [specialchem.com]
- 13. atamankimya.com [atamankimya.com]
- 14. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 15. Rubber Accelerator DCBS - chembroad [chembroad.com]
"liquid chromatography-tandem mass spectrometry method for N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine analysis"
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (Triamine Y12D).[1] As a potent biocidal disinfectant used in food processing (dairy, meat) and healthcare, residue monitoring is critical for regulatory compliance.[1]
The method utilizes Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) to overcome the challenge of retaining highly polar polyamines on C18 stationary phases.[1] By employing Heptafluorobutyric Acid (HFBA) as a volatile ion-pairing reagent, we achieve excellent peak shape and retention, enabling a Limit of Quantification (LOQ) of 5.0 µg/kg in complex matrices.[1]
Scientific Rationale & Method Logic
The Analytical Challenge
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is an amphiphilic molecule containing a long hydrophobic dodecyl tail and a hydrophilic head group with three amine functions.
-
Polarity: The multiple amine groups are protonated at acidic pH, making the molecule highly polar and causing it to elute in the void volume of standard C18 columns.
-
Adsorption: The positive charge leads to severe secondary interactions with residual silanols on silica columns, resulting in peak tailing and carryover.[1]
The Solution: Ion-Pairing Chromatography (IPC)
To analyze this molecule effectively, we employ Heptafluorobutyric Acid (HFBA) in the mobile phase.[1]
-
Mechanism: The perfluorinated anion (
) forms a neutral ion pair with the protonated amine groups of the analyte.[1] This increases the hydrophobicity of the analyte-reagent complex, allowing it to be retained on the C18 stationary phase.[1] -
MS Compatibility: Unlike non-volatile ion-pairing agents (e.g., alkyl sulfonates), HFBA is volatile enough for Electrospray Ionization (ESI), though it does cause some signal suppression which must be compensated for.[1]
Mass Spectrometry Strategy
-
Ionization: ESI+ is used to target the readily protonated amine groups.[1]
-
Fragmentation: The precursor ion
undergoes characteristic fragmentation, primarily the loss of ammonia ( , -17 Da) and cleavage of the propyl-amine chains.[1]
Experimental Protocol
Chemicals and Reagents[1][2]
-
Standard: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (purity >95%).[1][]
-
Internal Standard (IS): Deuterated analog (e.g.,
-Triamine Y12D) or a structural analog like Dodecylamine if isotopic labels are unavailable.[1] -
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Additives: Heptafluorobutyric Acid (HFBA, LC-MS grade), Formic Acid (FA).[1]
-
Salts: Sodium Chloride (NaCl) for salting-out extraction.[1][3][4][5]
Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction)
This protocol is optimized for high-protein/fat matrices like dairy or meat wash water.[1]
-
Weighing: Weigh 2.0 g of homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Spiking: Add Internal Standard solution (final conc. 50 µg/kg). Vortex for 30 sec.
-
Extraction: Add 4.0 mL of Acetonitrile . Vortex vigorously for 1 minute to disperse the sample.
-
Salting Out: Add 0.5 g NaCl . Vortex immediately for 1 minute.[1] The salt forces the water into a separate phase, driving the organic analyte into the ACN layer.[1]
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Dilution: Transfer 0.5 mL of the supernatant (upper ACN layer) to an autosampler vial. Dilute 1:1 with Water + 0.1% Formic Acid to match initial mobile phase conditions.[1]
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Column: C18 Column (e.g., Zorbax Eclipse Plus C18), 50 mm x 2.1 mm, 1.8 µm.[1]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Mobile Phase Gradient:
| Time (min) | % B | Description |
| 0.00 | 20 | Initial equilibration |
| 3.00 | 80 | Linear ramp to elute analyte |
| 3.50 | 95 | Wash step (Critical to remove lipids) |
| 4.50 | 95 | Hold wash |
| 4.60 | 20 | Return to initial |
| 7.00 | 20 | Re-equilibration |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 400°C.
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |
| Triamine Y12D | 300.3 | 283.3 | 50 | 20 | Quantifier |
| 300.3 | 226.2 | 50 | 35 | Qualifier | |
| Internal Standard | 304.3 | 287.3 | 50 | 20 | Quantifier |
Note: Collision Energies (CE) are instrument-dependent and should be optimized.
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step workflow from sample extraction via Salting-Out Assisted Liquid-Liquid Extraction (SALLE) to LC-MS/MS detection.
Mechanism of Action Diagram[1]
Caption: Schematic of the Ion-Pairing mechanism allowing retention of the polar triamine on a C18 column.
Validation & Performance Metrics
| Parameter | Specification | Notes |
| Linearity ( | > 0.995 | Range: 1.0 - 200 µg/L |
| LOQ | 5.0 µg/kg | Signal-to-Noise > 10 |
| Recovery | 85 - 110% | Spiked at 10 and 100 µg/kg |
| Precision (RSD) | < 10% | Intra-day and Inter-day |
| Matrix Effect | < 20% Suppression | Compensated by Internal Standard |
Troubleshooting & Expert Insights
Carryover Management[1]
-
Issue: Polyamines stick to stainless steel and glass surfaces.[1]
-
Fix: Use polypropylene (PP) vials and inserts.[1] Do not use glass.
-
Wash Solvent: Ensure your needle wash contains strong organic solvent and acid (e.g., 50:50 MeOH:ACN + 0.5% Formic Acid).[1]
HFBA Considerations
-
System Dedication: HFBA "coats" the LC system. Once used, it is difficult to remove.[1] It is recommended to dedicate a specific column and potentially an LC line to this analysis to avoid affecting other methods (e.g., suppressing signal in negative mode methods).[1]
-
Signal Suppression: HFBA can suppress ESI signal.[1] If sensitivity is too low, reduce HFBA concentration to 1-2 mM, but monitor peak shape carefully.
Alternative Approaches (HILIC)
If HFBA use is prohibited in your lab due to system contamination concerns, a HILIC (Hydrophilic Interaction Liquid Chromatography) method can be used.[1]
-
Column: Bare Silica or Amide HILIC.[1]
-
Mobile Phase: High Acetonitrile (Start at 95% B) with Ammonium Formate buffer (pH 3.0).
-
Pros: No ion-pairing reagent needed; higher MS sensitivity.[1]
-
Cons: Longer equilibration times; sensitivity to sample diluent composition (must be 100% ACN).[1]
References
-
Slimani, K., Pirotais, Y., Maris, P., Abjean, J. P., & Hurtaud-Pessel, D. (2018). Liquid chromatography–tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1, 3-diamine, a biocidal disinfectant, in dairy products. Food Chemistry, 262, 168-177.[1][5]
-
BOC Sciences. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9) Product Information & Analysis.
-
Shimadzu Corporation. Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060 (Application News No.[1][7] C136A).
Sources
- 1. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
"purification of N-(3,3,3-trifluoropropyl)cyclohexanamine"
Technical Support Center: Purification of N-(3,3,3-trifluoropropyl)cyclohexanamine
Ticket ID: #PUR-TFP-CHA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are dealing with This compound (CAS: 1178206-11-5), a secondary amine increasingly used as a lipophilic building block in medicinal chemistry.[1]
The Core Challenge:
Unlike standard alkyl amines, the 3,3,3-trifluoropropyl group (
-
Reduced Basicity: The pKa of the conjugate acid is approx. 8.5–9.0 , roughly 1.5–2 units lower than typical dialkylamines.[1] This affects your extraction pH setpoints.[1]
-
Lipophilicity: The fluorine content increases solubility in non-polar solvents, making "oiling out" during salt formation common.
-
Impurity Profile: Common contaminants from reductive amination include unreacted cyclohexanone (neutral), 3,3,3-trifluoropropylamine (volatile primary amine), and potentially the tertiary amine over-alkylation product.[1]
Module 1: Acid-Base Extraction (The "Rough" Clean)[1]
User Question: I tried a standard acid/base workup, but my yield is low. Is the amine staying in the water?
Troubleshooting Protocol:
Because of the electron-withdrawing
Corrective Workflow:
-
Dissolution: Dissolve crude reaction mixture in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid DCM if possible to prevent emulsion formation with basic water.[1]
-
Acid Wash: Extract with 1M HCl (pH < 2).[1]
-
Result: The amine moves to the aqueous layer.
-
Waste: Unreacted cyclohexanone and non-basic organics stay in the organic layer. Discard organic layer.[1]
-
-
The Critical Step (Basification):
-
Cool the aqueous acidic layer to 0°C.
-
Slowly add 50% NaOH or saturated KOH .[1]
-
Target pH: You must reach pH > 12 . Use a calibrated pH probe, not just paper.
-
Why? To drive the equilibrium 99.9% toward the free base form for this fluorinated species.
-
-
Re-Extraction: Extract the basic aqueous layer 3x with DCM (Dichloromethane) .[1]
-
Note: Fluorinated amines have high affinity for DCM.[1]
-
-
Drying: Dry over
(Sodium Sulfate), filter, and concentrate.
Visual Workflow (DOT):
Caption: Optimized Acid-Base Extraction workflow emphasizing the critical pH > 12 threshold for fluorinated amines.
Module 2: Flash Chromatography (The "Fine" Clean)
User Question: My compound is streaking on the silica column, and I can't separate it from the tertiary amine impurity.
Troubleshooting Protocol: Fluorinated amines are notorious for "tailing" on silica gel due to interaction with acidic silanol groups.[1]
The Solution: Modified Mobile Phases
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Neutral alumina can be used if acid sensitivity is suspected, but silica is usually fine with modifiers.[1] |
| Base Modifier | 1% Triethylamine (TEA) or 1% | Competes for silanol sites, sharpening the peak shape. |
| Solvent System | Hexane : EtOAc (Start 90:10 | The |
| Detection | Ninhydrin Stain or KMnO4 | Secondary amines stain well.[1] UV might be weak (only end absorption) unless a chromophore is present.[1] |
Separation of Impurities:
-
Tertiary Amine (Over-alkylation): Will elute significantly faster (higher Rf) than your target secondary amine because it lacks the H-bond donor capability.[1]
-
Primary Amine (Starting Material): Will elute slower (lower Rf) and streak more.[1]
Module 3: Salt Formation (Crystallization)
User Question: The oil is pure by NMR but difficult to handle. How do I make it a solid?
Troubleshooting Protocol: Converting the free base oil into a crystalline salt is the gold standard for long-term stability and purity.[1]
Protocol: Hydrochloride Salt Formation
-
Dissolve: Dissolve 1g of the free base amine in 5 mL of dry Diethyl Ether or MTBE .[1]
-
Acid Addition: Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.
-
Observation: A white precipitate should form immediately.[1]
-
-
Troubleshooting "Oiling Out":
-
If a sticky gum forms instead of a solid, your solvent is too polar or wet.
-
Fix: Decant the solvent, redissolve the gum in a minimum amount of hot Isopropanol (IPA) , and let it cool slowly. Add diethyl ether until cloudy if necessary.[1]
-
-
Filtration: Filter the white solid under nitrogen (hygroscopic warning) and wash with cold ether.[1]
Module 4: Vacuum Distillation (Scalability)
User Question: I have 50 grams. Chromatography is too expensive.[1] Can I distill?
Troubleshooting Protocol:
Yes, this molecule is stable enough for distillation, but the
-
Estimated Boiling Point: ~80–90°C at 5 mmHg (extrapolated from cyclohexylamine and fluorinated analogues).[1]
-
Setup: Short-path distillation head.
-
Caution: Do not overheat the pot residue (>150°C). Although rare, thermal decomposition of amines with
-hydrogens near fluorine can release HF (Hydrofluoric Acid).[1] Always use a liquid nitrogen trap to protect your vacuum pump.[1]
References
-
Synthesis and Properties of Fluorinated Amines
-
Reductive Amination Methodologies
-
Purification of Fluorinated Organics
-
Chromatographic Techniques for Amines
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3,3,3-trifluoropropyl)cyclohexanamine Synthesis
Welcome to the technical support guide for the synthesis of N-(3,3,3-trifluoropropyl)cyclohexanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize yield and purity.
The synthesis of this fluorinated amine is primarily achieved through two robust pathways: Reductive Amination and Nucleophilic Alkylation. Each route has distinct advantages and potential pitfalls. This guide is structured to address specific issues you may encounter with either method in a direct question-and-answer format.
Part 1: Troubleshooting Reductive Amination
Reductive amination is a highly efficient one-pot method involving the reaction of cyclohexanone with 3,3,3-trifluoropropylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][2] While powerful, its success is sensitive to reaction conditions.
Core Reaction: Reductive Amination
Cyclohexanone + 3,3,3-Trifluoropropylamine ⟶ [Imine Intermediate] ⟶ this compound
FAQ 1: My overall yield is very low (<30%). What are the most common causes?
Low yield in a reductive amination is typically traced back to one of three areas: inefficient imine formation, poor reducing agent efficacy, or suboptimal reaction conditions.
| Potential Cause & Mechanistic Explanation | Recommended Solution & Rationale |
| Inefficient Imine Formation: The formation of the imine from the ketone and amine is a reversible, equilibrium-driven process that liberates water.[3] If this water is not removed or its effect is not mitigated, the equilibrium will not favor the imine, leading to a low concentration of the intermediate for reduction. The reaction is also pH-sensitive; excessively acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions fail to activate the carbonyl group.[3] | 1. Use a Mild Acid Catalyst: Add ~1-1.5 equivalents of acetic acid (AcOH). This protonates the carbonyl oxygen, making it more electrophilic for the amine attack, and facilitates the dehydration step without fully protonating the amine nucleophile.[4] 2. Employ a Dehydrating Agent: For stubborn reactions, adding molecular sieves (3Å or 4Å) can sequester the water byproduct, driving the equilibrium towards imine formation. |
| Reducing Agent Issues: The choice of reducing agent is critical. A strong reducing agent like Sodium Borohydride (NaBH₄) can aggressively reduce the starting cyclohexanone to cyclohexanol, competing with the desired imine reduction.[4][5] Conversely, a reagent that is too weak or has degraded will fail to reduce the imine effectively.[6] | 1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[3][7] It is a milder, sterically hindered hydride donor that is significantly more selective for reducing protonated iminium ions over ketones.[7] This minimizes the formation of cyclohexanol byproduct. 2. Verify Reagent Quality: Ensure your NaBH(OAc)₃ is dry and has been stored properly. It is moisture-sensitive. |
| Suboptimal Solvent/Temperature: The solvent must be aprotic to avoid reacting with the hydride reagent. Common choices include 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7][8] Reactions are often run at room temperature, but sluggish reactions may benefit from gentle heating. | 1. Optimize Solvent: DCE is generally the preferred solvent as reactions tend to be faster.[7] 2. Adjust Temperature: Monitor the reaction at room temperature for 12-24 hours. If progress is slow (as determined by TLC or LC-MS), gently heat the mixture to 40-50°C.[4] |
FAQ 2: My crude NMR/GC-MS shows a significant amount of cyclohexanol. How do I prevent this?
This is a classic selectivity problem. The formation of cyclohexanol indicates that your reducing agent is reducing the starting ketone faster than, or parallel to, the imine intermediate.
This issue almost always arises from using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[4] While NaBH₄ can reduce imines, it is also highly effective at reducing ketones.[5][8]
Solution:
-
Primary Recommendation: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the ketone.[3][7] This is the most reliable way to avoid cyclohexanol formation.
-
Alternative (Two-Step, One-Pot): If you must use NaBH₄, you can adopt a stepwise procedure. First, stir the cyclohexanone, amine, and a catalytic amount of acetic acid in a solvent like methanol for 1-2 hours to allow for imine formation.[4] Then, cool the reaction to 0°C before adding NaBH₄ in portions.[4] This temporal separation favors the desired reaction pathway but can be less efficient than using NaBH(OAc)₃.
FAQ 3: The reaction stalls. TLC/LC-MS shows unreacted starting materials are no longer being consumed after several hours. What should I do?
A stalled reaction suggests that one of the reagents has been consumed or has degraded.
-
Check the Hydride Source: The most common culprit is the reducing agent, which can be quenched by trace amounts of water in the reagents or solvent.
-
Action: Add another portion (0.3-0.5 equivalents) of fresh NaBH(OAc)₃ to the reaction mixture and continue monitoring.
-
-
Re-evaluate Stoichiometry: Ensure that the amine has not been lost due to volatility, especially if the reaction is being heated.
-
Action: It is sometimes beneficial to use a slight excess (1.1 to 1.2 equivalents) of the amine to ensure the ketone is fully consumed.
-
Part 2: Troubleshooting Nucleophilic Alkylation
This pathway involves the direct alkylation of cyclohexylamine with an electrophilic 3,3,3-trifluoropropyl source, such as 3,3,3-trifluoropropyl bromide or tosylate. This is a classic SN2 reaction that requires a base to neutralize the acid generated.
Core Reaction: Nucleophilic Alkylation
Cyclohexylamine + 3,3,3-Trifluoropropyl-LG + Base ⟶ this compound + [Base-H]+[LG]- (where LG = Br, I, OTs, OMs)
FAQ 4: My reaction is very slow and gives poor conversion. How can I speed it up?
Slow SN2 reactions are typically limited by the nature of the leaving group, solvent, base, or temperature.
| Parameter | Optimization Strategy & Rationale |
| Leaving Group (LG) | The reaction rate is highly dependent on the quality of the leaving group. The order of reactivity is I > Br > OTs (tosylate) > Cl . If you are using a bromide and the reaction is slow, consider converting the alkyl bromide to the more reactive alkyl iodide in situ by adding one equivalent of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). |
| Solvent | Use a polar aprotic solvent. Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[9] They solvate the cation of the base but leave the anion (the active base) relatively free, increasing its reactivity. They also stabilize the charged transition state. |
| Base | The base must be strong enough to deprotonate the cyclohexylamine (or its ammonium salt byproduct) but should ideally be non-nucleophilic to avoid competing with the amine. Use at least 2.0 equivalents of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] For very stubborn reactions, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. |
| Temperature | Increasing the temperature will increase the reaction rate.[9] If the reaction is slow at room temperature, heat the mixture to 80-100°C.[11] Monitor by TLC for the appearance of side products, as elimination can become competitive at higher temperatures. |
FAQ 5: I'm seeing a significant amount of a di-alkylated byproduct. How do I suppress this?
The formation of the tertiary amine, N,N-bis(3,3,3-trifluoropropyl)cyclohexanamine, occurs when the desired secondary amine product successfully competes with the starting cyclohexylamine as the nucleophile.[12]
Solutions to Promote Mono-Alkylation:
-
Use an Excess of the Starting Amine: The most effective way to minimize di-alkylation is to use a stoichiometric excess of cyclohexylamine (2 to 3 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is statistically more likely to encounter the primary amine starting material than the secondary amine product.
-
Slow Addition of Alkylating Agent: Add the 3,3,3-trifluoropropyl halide dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further favoring reaction with the more abundant primary amine.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq.), 1,2-dichloroethane (DCE, to make a ~0.2 M solution), and 3,3,3-trifluoropropylamine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 20 minutes. Add glacial acetic acid (1.1 eq.) and stir for an additional 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Initial gas evolution may occur.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Troubleshooting Flowchart for Reductive Amination
This diagram outlines a logical sequence for diagnosing and solving common issues with the reductive amination protocol.
Caption: Troubleshooting Decision Tree for Reductive Amination.
References
- Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.Vertex AI Search Result.
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.Vertex AI Search Result.
- Purification of organic fluorine compounds.
- Optimization of reaction conditions for N-alkyl
- Optimizing reaction conditions of N-alkylation reaction.
- Question about reductive amination reaction procedure.Reddit r/Chempros.
- Application Note – Reductive Amin
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.Benchchem.
- Synthesis of Fluorinated Amines: A Personal Account.ACS Organic & Inorganic Au.
- The Role of Sodium Borohydride in Reductive Amination.
- Direct reductive amination of cyclohexanone.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.The Journal of Organic Chemistry.
- What's wrong with my reductive amination? I barely got any product.Reddit r/Chempros.
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Can Sodium borohydride NaBH4 reduce imine.Vedantu.
- Reductive Aminations by Imine Reductases: From Milligrams to Tons.White Rose Research Online.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
Technical Guide: Purification of N-(3,3,3-trifluoropropyl)cyclohexanamine
[1]
Executive Summary & Molecule Profile[2]
N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 460-39-9 for amine precursor ref context, specific CAS for product: 1178206-11-5) is a secondary amine building block frequently employed in the synthesis of pharmaceutical candidates, particularly as a lipophilic linker that modulates pKa and metabolic stability due to the trifluoropropyl moiety.[1]
Achieving pharmaceutical-grade purity (>98%) is often complicated by the physicochemical properties of the trifluoropropyl group, which lowers the basicity of the amine compared to non-fluorinated analogs and alters solubility profiles.[1][2] Common impurities include unreacted 3,3,3-trifluoropropylamine (volatile), cyclohexanone (neutral), and tertiary amine byproducts (over-alkylation).[1]
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Weight | 195.23 g/mol | Amenable to vacuum distillation.[2] |
| Boiling Point | ~80–85 °C @ 1 mmHg (Est.) | significantly higher than starting amines.[1][2] |
| pKa (Conjugate Acid) | ~9.2 – 9.8 | Slightly less basic than cyclohexylamine (10.[2]6) due to electron-withdrawing CF₃.[2] |
| LogP | ~2.5 | Highly lipophilic; prone to "greasing out" in aqueous workups.[2] |
Purification Decision Matrix
Before selecting a protocol, assess your crude mixture using the following decision tree.
Figure 1: Strategic workflow for selecting the appropriate purification method based on impurity profile.
Detailed Protocols
Protocol A: Acid-Base Extraction (Removal of Neutrals)
Best for: Removing unreacted cyclohexanone, solvents, and non-basic organic impurities.[1][2] Mechanism: Exploits the basicity of the secondary amine to solubilize it in aqueous acid, while neutrals remain in the organic phase.[1][2]
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[2]
-
1M Hydrochloric Acid (HCl)[2]
-
2M Sodium Hydroxide (NaOH)[2]
-
Brine (saturated NaCl)[2]
Step-by-Step:
-
Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL).
-
Wash: Combine the acidic aqueous extracts and wash with a small portion of fresh DCM (20 mL) to remove entrained neutrals.[2] Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12. The product will oil out or precipitate.[1][2]
-
Re-extraction: Extract the basic aqueous mixture with DCM (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Expert Insight: Due to the lipophilicity of the trifluoropropyl group, the protonated amine salt may form an emulsion or "third layer" between DCM and water.[1][2] If this occurs, use MTBE instead of DCM, or add a small amount of methanol to break the emulsion [1].[1]
Protocol B: Vacuum Distillation (Removal of Starting Amines)
Best for: Removing unreacted 3,3,3-trifluoropropylamine (volatile) and cyclohexylamine.[1] Prerequisite: Crude purity >80%.
Boiling Point Delta:
-
3,3,3-Trifluoropropylamine: ~30–40 °C (760 mmHg) [2].[1][2][3]
-
Cyclohexanamine: 134 °C (760 mmHg).[2]
-
Product: >80 °C (1 mmHg).
Step-by-Step:
-
Set up a short-path distillation apparatus.
-
Degassing: Apply weak vacuum (20-30 mmHg) at room temperature to remove solvents and highly volatile 3,3,3-trifluoropropylamine.[2]
-
Main Fraction: Increase vacuum to high vacuum (<1 mmHg). Slowly heat the oil bath.
-
Fraction 1 (Foreshot): Collect distillate up to ~60°C (bath temp). This contains residual cyclohexylamine.[2]
-
Fraction 2 (Product): Collect the stable boiling fraction.
-
-
Analysis: Check fractions via GC-MS or TLC.
Protocol C: Flash Chromatography (Separation of Tertiary Amines)
Best for: Removing bis-alkylated byproducts (tertiary amines) which cannot be removed by acid-base extraction.[2]
The "Tailing" Problem: Secondary amines interact strongly with silanol groups on silica gel, causing streaking.[1][2] The Solution: Deactivate silica with a basic modifier.[1][2]
Mobile Phase Systems:
-
System A (Standard): DCM : Methanol : Ammonium Hydroxide (95 : 4 : 1).[2]
-
System B (Gentle): Hexanes : Ethyl Acetate : Triethylamine (70 : 25 : 5).[2]
Procedure:
-
Pre-treatment: Flush the silica column with the mobile phase containing the base (Et₃N or NH₄OH) before loading the sample.[1][2] This saturates the active acidic sites.[1][2]
-
Loading: Dissolve crude in minimal mobile phase.
-
Elution: Run the gradient. The tertiary amine (less polar, no H-bond donor) typically elutes before the secondary amine product.[2]
Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Recovery in Acid-Base | Product did not protonate fully or is too lipophilic.[2] | The CF₃ group lowers basicity.[1][2] Use stronger acid (2M HCl) or ensure pH < 1.[2] If salt is lipophilic, it may stay in organic; try Protocol C instead.[1][2] |
| Emulsion during Extraction | Fluorinated surfactant effect.[2] | Add NaCl (solid) to saturate the aqueous phase or use centrifugation .[2] Switch solvent to MTBE.[2] |
| NMR shows Cyclohexanone | Incomplete phase separation.[2] | Repeat Protocol A. Ensure the "Acid Wash" step (Step 3) is performed vigorously.[2] |
| Product is Dark/Colored | Oxidation of amine.[2] | Perform a quick filtration through a pad of Celite/Charcoal or distill.[1][2] Store under Argon.[2] |
Frequently Asked Questions
Q: Can I use the HCl salt directly for my next step? A: Yes. The hydrochloride salt of this compound is often a stable, crystalline solid that is easier to handle than the free base oil.[1] To generate it, dissolve the purified free base in diethyl ether and add 2M HCl in ether dropwise.[1][2] Filter the white precipitate.[2]
Q: Why does the product streak on TLC even with Triethylamine? A: Fluorinated amines can exhibit unique polarity.[2] Try switching the modifier to 2% Ammonia in Methanol (7N solution). The stronger base often resolves the streak better than triethylamine for fluorinated species.[1][2]
Q: Is the 3,3,3-trifluoropropylamine starting material toxic? A: Yes, fluorinated aliphatic amines can be toxic and volatile.[1] All rotovap distillates and vacuum trap contents should be treated as hazardous fluorinated waste.[1][2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for amine extraction and emulsion breaking).
-
PubChem. 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine.[2] Available at: [Link] (Accessed Feb 19, 2026).[1][2]
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1][2] (Mechanisms of reductive amination and pKa effects of electron-withdrawing groups).
Fluorinated Compound Analysis: Technical Support Center
Welcome to the Technical Support Center for the Analysis of Fluorinated Compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges when working with these unique molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. Fluorine's distinct properties—high electronegativity, small size, and the strength of the C-F bond—make it a powerful tool in medicinal chemistry for enhancing metabolic stability and binding affinity, but these same properties introduce significant analytical hurdles.[1][2][3][4]
This center is structured to address common issues in a direct question-and-answer format, focusing on the core analytical techniques you use daily: NMR Spectroscopy, Mass Spectrometry, and Chromatography.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5][6] However, its wide chemical shift range and large coupling constants can create complexities.[5]
FAQ 1: Why are my ¹⁹F NMR signals unexpectedly broad or showing complex splitting?
Answer: Broad or complex signals in ¹⁹F NMR often stem from chemical exchange phenomena, unresolved long-range couplings, or instrumental factors.
-
Root Cause Analysis:
-
Chemical Exchange: Fluorinated compounds can exhibit conformational isomerism (e.g., rotamers) that interconvert on the NMR timescale. If the rate of this exchange is intermediate, the NMR signals for the different conformations will coalesce and broaden.[7]
-
Unresolved Coupling: ¹⁹F nuclei can couple to each other over several bonds (long-range coupling), and also to protons (¹H-¹⁹F coupling).[5][8] If these small couplings are not fully resolved, they can manifest as signal broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or NMR tube can cause significant line broadening.[7]
-
Poor Magnetic Field Homogeneity: Improper shimming of the spectrometer is a common cause of broad peaks for any nucleus.[7][9]
-
-
Troubleshooting Protocol: Variable Temperature (VT) NMR
This experiment is the definitive way to diagnose issues related to chemical exchange.
-
Initial Setup: Acquire a standard ¹⁹F NMR spectrum at room temperature.
-
Cooling: Decrease the sample temperature in 10-20 K increments. Acquire a spectrum at each new temperature.
-
Analysis:
-
If the broad peak sharpens and resolves into two or more distinct signals at lower temperatures, you are observing a dynamic process (e.g., conformational exchange) that has been slowed down.
-
If the peak remains broad or broadens further, the issue is likely not due to intermediate chemical exchange.
-
-
Heating (Optional): If you suspect the exchange is slow at room temperature, cautiously increasing the temperature may cause the peaks to coalesce and broaden, further confirming a dynamic process.
-
-
Flowchart for Troubleshooting Broad ¹⁹F NMR Peaks
Troubleshooting workflow for broad 19F NMR signals.
FAQ 2: My quantification using ¹⁹F qNMR is inaccurate and inconsistent. What am I doing wrong?
Answer: Accurate quantitative NMR (qNMR) requires careful consideration of experimental parameters to ensure uniform excitation and complete relaxation of all nuclei. The very wide chemical shift range of ¹⁹F makes this particularly challenging.[5][10][11]
-
Root Cause Analysis:
-
Incomplete Relaxation (T₁): Fluorine nuclei can have long longitudinal relaxation times (T₁). If the delay between pulses (relaxation delay, D1) is too short (less than 5-7 times the longest T₁), signals will not fully return to equilibrium, leading to underestimated integrals.[10][11][12]
-
Non-Uniform Excitation: The radiofrequency (RF) pulse used in NMR has a finite bandwidth. For ¹⁹F NMR, where signals can span hundreds of ppm, a standard pulse may not excite all nuclei uniformly. Signals far from the transmitter offset frequency will experience a weaker pulse, leading to reduced signal intensity and inaccurate integration.[10][11][13]
-
Integration Errors: Poor phasing and baseline correction can introduce significant errors in signal integration.[10][14]
-
-
Protocol for Accurate ¹⁹F qNMR
-
Select an Appropriate Internal Standard (IS): Choose a stable, non-reactive fluorinated compound with a simple spectrum (ideally a singlet) that does not overlap with your analyte signals.[13] 3,5-Bis(trifluoromethyl)benzoic acid is a certified reference material often used for this purpose.[13]
-
Determine T₁ Values: Use an inversion-recovery pulse sequence to measure the T₁ of both your analyte and the internal standard. This is the most critical step.
-
Set Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal.
-
Relaxation Delay (D1): Set D1 to at least 7 times the longest measured T₁ value.[12] This ensures >99.9% relaxation.
-
Transmitter Offset (O1P): Set the center of the spectrum (transmitter offset) midway between the signals of your analyte and the internal standard. This minimizes the off-resonance effects for both.[11]
-
Acquisition Time (AQ): Ensure AQ is long enough to capture the entire FID for good resolution.
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio (SNR).[10]
-
-
Processing:
-
Apply a gentle line broadening (e.g., exponential apodization of 1-2 Hz) to improve SNR without sacrificing too much resolution.[10]
-
Carefully perform zero-order and first-order phase correction manually for each spectrum.
-
Use a high-order polynomial function for baseline correction to ensure a flat baseline across the integrated regions.[14]
-
-
Integration and Calculation: Integrate the analyte and IS signals over a wide, consistent range. Calculate the concentration using the standard qNMR equation.
-
Section 2: Mass Spectrometry (MS) Hurdles
The high electronegativity of fluorine can suppress common ionization mechanisms and complicate spectral interpretation.
FAQ 1: I'm getting poor signal or no signal for my fluorinated compound using Electrospray Ionization (ESI)-MS. Why?
Answer: The strong electron-withdrawing nature of fluorine atoms can significantly reduce the ability of a molecule to be protonated or deprotonated, which is the basis of ESI. This often leads to poor ionization efficiency.[15]
-
Root Cause Analysis:
-
High Electronegativity: Fluorine atoms pull electron density away from the rest of the molecule, particularly from nearby basic sites (like amines) or acidic sites (like carboxylic acids). This makes it harder to add a proton (for positive ion mode) or remove a proton (for negative ion mode).[2]
-
"Fluorous" Character: Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor solubility in common ESI solvents and a tendency to aggregate, which hinders the formation of gas-phase ions.
-
-
Troubleshooting & Alternative Approaches:
| Technique | Principle | Best For... |
| Adduct Formation | Instead of protonating the analyte, add a salt (e.g., sodium acetate, ammonium formate) to the mobile phase to encourage the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts. | Neutral or weakly basic/acidic compounds that do not ionize well on their own. |
| APCI | Atmospheric Pressure Chemical Ionization uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via gas-phase reactions. | Less polar, thermally stable compounds that are difficult to ionize with ESI.[15] |
| APPI | Atmospheric Pressure Photoionization uses a UV lamp to ionize analytes, often with the help of a dopant molecule. | Nonpolar compounds, such as polycyclic aromatic hydrocarbons (PAHs), that are challenging for both ESI and APCI. |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry is an elemental analysis technique. While challenging for fluorine due to its high ionization potential, modified methods can detect and quantify total fluorine content.[15] | Total fluorine quantification, especially in environmental and biological matrices, without needing to identify the specific molecule. |
-
Decision Tree for Ionization Source Selection
Decision guide for selecting an MS ionization source.
Section 3: Chromatographic Complications
Fluorinated compounds often exhibit unique retention behaviors that defy conventional reversed-phase logic, leading to poor peak shapes and unpredictable elution.
FAQ 1: My fluorinated analyte shows severe peak tailing or fronting on a standard C18 HPLC column. How can I improve the peak shape?
Answer: Poor peak shape for fluorinated compounds on traditional alkyl (C8, C18) phases is common and often caused by secondary interactions with the silica support or unique "fluorous" interactions.
-
Root Cause Analysis:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the surface of the silica stationary phase can form strong hydrogen bonds with the highly electronegative fluorine atoms or other polar groups on the analyte. This leads to a secondary, undesirable retention mechanism that causes significant peak tailing.[16][17]
-
Fluorous Interactions: Highly fluorinated molecules can exhibit "fluorous" interactions, a tendency to associate with other fluorinated materials. When using a standard hydrocarbon stationary phase (like C18), this can lead to poor wetting and partitioning, resulting in distorted peaks.
-
Column Overload / Solvent Mismatch: As with any analysis, injecting too much sample or using an injection solvent that is much stronger than the mobile phase can cause peak fronting or splitting.[18][19][20]
-
-
Troubleshooting and Column Selection:
The key to good chromatography for fluorinated compounds is often to use a stationary phase that provides alternative selectivity.
Recommended Column Chemistries:
| Column Phase | Interaction Mechanism | Advantages for Fluorinated Analytes |
| Pentafluorophenyl (PFP or F5) | Offers multiple interaction modes: π-π, dipole-dipole, hydrogen bonding, and shape selectivity. | Excellent for separating halogenated compounds, positional isomers, and compounds with aromatic rings. The electron-deficient fluorophenyl ring interacts favorably with electron-rich analytes.[21][22][23] |
| Fluoroalkyl (e.g., FluoroFlash) | Utilizes "fluorous" interactions, retaining compounds based on their fluorine content. | Provides unique selectivity, often orthogonal to C18. Can achieve separation based on the percentage of fluorine content rather than just molecular weight or hydrophobicity.[21][24] |
| Modern, End-capped C18/C8 | High-purity silica with advanced end-capping to minimize exposed silanols. | Can work for less-fluorinated compounds, but may still show tailing with polar analytes. A good first-line option if specialized columns are unavailable.[25] |
-
Step-by-Step Method Development Protocol:
-
Initial Screening: Screen your analyte on at least two columns with different selectivity: a modern, well-end-capped C18 and a PFP phase. Use a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid).
-
Optimize Mobile Phase:
-
If tailing persists, especially with basic analytes, try using a mobile phase with a higher pH (using a pH-stable column) to suppress silanol interactions.
-
Consider using a fluorinated alcohol like trifluoroethanol (TFE) as an organic modifier. Pairing a standard C8 or C18 column with an F-eluent (containing TFE) can significantly improve the separation of fluorinated compounds.[24]
-
-
Adjust Temperature: Increasing the column temperature (e.g., to 40-45°C) can improve peak shape and efficiency by reducing mobile phase viscosity and speeding up mass transfer kinetics.[24]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to prevent peak distortion.[19]
-
References
-
Mabunda, P. S., et al. (2021). "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)." Applied Sciences. Available at: [Link]
-
Wang, J., et al. (2019). "The Dark Side of Fluorine." Journal of Medicinal Chemistry. Available at: [Link]
-
Borghs, J. C. K., et al. (2022). "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. Available at: [Link]
-
Gao, Y., et al. (2014). "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Analytical Chemistry. Available at: [Link]
-
LCGC International. (2013). "HPLC Column Selection." LCGC International. Available at: [Link]
-
Meagher, J. L., et al. (2021). "Metabolism and Toxicity of Fluorine Compounds." Journal of Medicinal Chemistry. Available at: [Link]
-
Przybyciel, M. (2003). "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Available at: [Link]
-
ResearchGate. (2025). "Metabolism of fluorine-containing drugs." Annu Rev Pharmacol Toxicol. Available at: [Link]
-
Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. Available at: [Link]
-
Inhance Technologies. (2025). "How Is Fluorine Used in the Medical Field?" Inhance Technologies. Available at: [Link]
-
Venkateswarlu, P. (1990). "Evaluation of analytical methods for fluorine in biological and related materials." Journal of Dental Research. Available at: [Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Corporation. Available at: [Link]
-
Do, N. M., et al. (2011). "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate." Analytical Chemistry. Available at: [Link]
-
American Chemical Society. (2024). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (2025). "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC." ResearchGate. Available at: [Link]
-
Mohler, D. L., et al. "Mass spectra of fluorocarbons." Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Takeda, K., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Records of Natural Products. Available at: [Link]
-
ResearchGate. (2015). "A Review on the Analytical Techniques for the Determination of Fluorine Contents in Soil and Solid Phase Samples." ResearchGate. Available at: [Link]
-
DTIC. "Determination of Fluorine in Fluoro-Organic Compounds." DTIC. Available at: [Link]
-
American Chemical Society. (2019). "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow." Analytical Chemistry. Available at: [Link]
-
American Chemical Society. (2024). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (2024). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." ResearchGate. Available at: [Link]
-
University of California, Santa Barbara. "19Fluorine NMR." UCSB Chemistry and Biochemistry. Available at: [Link]
-
Element Lab Solutions. (2018). "Troubleshooting GC peak shapes." Element Lab Solutions. Available at: [Link]
-
University of California, Santa Barbara. "F19 detection." UCSB Chemistry and Biochemistry. Available at: [Link]
-
Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara. Available at: [Link]
-
Alwsci. (2025). "Common Causes Of Peak Tailing in Chromatography." Alwsci. Available at: [Link]
-
ResearchGate. "13 questions with answers in FLUORINE-19 NMR." ResearchGate. Available at: [Link]
-
Dolan, J. W. (2020). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Available at: [Link]
-
Shimadzu. "Abnormal Peak Shapes." Shimadzu. Available at: [Link]
-
Slideshare. "Nmr spectroscopy of fluorine 19." Slideshare. Available at: [Link]
-
Quora. "How to interpret the 19F NMR spectra." Quora. Available at: [Link]
-
Oxford Instruments. "Fluorine Analysis." Oxford Instruments. Available at: [Link]
-
Gillman, K. W., et al. "Fluorine in drug discovery: Role, design and case studies." Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2026). "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." MDPI. Available at: [Link]
-
Dalvit, C., et al. (2022). "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." Journal of Medicinal Chemistry. Available at: [Link]
-
Phenomenex. (2025). "Understanding Peak Fronting in HPLC." Phenomenex. Available at: [Link]
-
National Institutes of Health. "Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS)." NIH. Available at: [Link]
-
Canadian Journal of Chemistry. "Common problems and artifacts encountered in solution-state NMR experiments." Canadian Journal of Chemistry. Available at: [Link]
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"kinetic and analytic investigations of N-nitroso-N-methyl-N-cyclohexylamine formation"
Technical Support Center: Kinetic & Analytic Investigations of N-Nitroso-N-methyl-N-cyclohexylamine (NMCA)
Status: Active Lead Scientist: Senior Application Specialist Context: Impurity profiling for N-methylcyclohexylamine precursors (e.g., Bromhexine).
Module 1: Kinetic Investigations (Formation & Mechanism)
Q1: What are the critical drivers of NMCA formation rates in aqueous solution?
A: The kinetics of NMCA formation are governed by the concentration of the nitrosating agent and the unprotonated amine. Unlike simple second-order reactions, NMCA formation follows a third-order rate law dependent on the square of the nitrite concentration .
-
Rate Law:
-
The pH Trap: The reaction exhibits a sharp rate maximum at pH 3.0 .
-
Time-Scale: The reaction is rapid.[2][8] Under optimal conditions (pH 3, excess nitrite), ~70% of the theoretical yield can form within 1 hour.[2]
Q2: We are observing higher-than-predicted NMCA levels in our stability batches. What catalytic factors could be involved?
A: If your theoretical calculations based on pH and nitrite concentration underestimate the observed NMCA, look for micellar catalysis or halide effects .
-
Micellar Catalysis: Hydrophobic secondary amines like N-methylcyclohexylamine can partition into cationic micelles (e.g., from surfactant excipients like cetyltrimethylammonium chloride).[2] This localizes the reactants, potentially enhancing the rate by up to 100-fold.
-
Halide Catalysis: The presence of Bromide (
) or Chloride ( ) or Thiocyanate ( ) shifts the nitrosating agent from to the more reactive nitrosyl halides ( or ).
Data Summary: Kinetic Dependencies
| Parameter | Critical Value/Condition | Impact on Formation Rate |
| Optimal pH | 3.0 ± 0.2 | Maximum velocity ( |
| Nitrite Order | 2nd Order | Doubling nitrite increases rate 4x. |
| Temperature | > 40°C | Arrhenius acceleration; significant risk in drying steps.[1] |
| Catalysts | Shifts mechanism; increases rate 10-100x. |
Visualization: Nitrosation Pathway
Caption: Mechanistic pathway of NMCA formation highlighting the critical role of N2O3 and catalytic halides.
Module 2: Analytical Method Development
Q3: Should we use GC-MS or LC-MS/MS for NMCA quantification?
A: While GC-MS is traditional for volatile nitrosamines, LC-MS/MS (APCI or ESI) is the gold standard for NMCA due to sensitivity and stability requirements.
-
Recommendation: LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization).
-
Reasoning: NMCA (MW ~142.2) is a small molecule.[9] ESI can suffer from matrix suppression and poor ionization for non-polar nitrosamines. APCI often provides better ionization efficiency for this class.
-
-
Alternative: GC-MS/MS with Headspace.
-
Use Case: If the matrix is complex (e.g., solid oral dosage) and NMCA is sufficiently volatile. Headspace injection prevents non-volatile precursors from entering the heated inlet, reducing in-situ artifact formation.
-
Q4: How do we prevent "False Positives" during sample preparation?
A: Artifactual formation of NMCA during analysis is the #1 cause of OOS (Out of Specification) investigations.
-
Protocol:
-
Inhibitor Addition: Add Sulfamic Acid or Ascorbic Acid to the diluent immediately. This quenches residual nitrite.
-
Avoid Acidic Organic Solvents: Do not use acidified methanol/acetonitrile for extraction without a nitrite scavenger.
-
Temperature Control: Keep sample prep < 25°C. Avoid high-temperature evaporation (e.g., Rotavap > 40°C).
-
Standard Analytical Protocol (LC-MS/MS)
| Step | Parameter | Specification |
| Column | Phase | C18 or Biphenyl (enhanced selectivity for nitroso) |
| Mobile Phase | A / B | 0.1% Formic Acid in Water / Methanol |
| Ionization | Source | APCI+ (Positive Mode) |
| MRM Transition | Quantifier | m/z 143.1 |
| MRM Transition | Qualifier | m/z 143.1 |
| Limit (LOQ) | Target | < 1.0 ng/mL (or 0.03 ppm relative to API) |
Visualization: Analytical Workflow & Decision Tree
Caption: Decision tree for selecting the appropriate analytical technique based on matrix complexity and volatility.
Module 3: Troubleshooting Guide
Issue: Peak Tailing or Broadening in LC-MS
-
Root Cause: Secondary interaction of the amine moiety with silanols on the column stationary phase.
-
Fix:
-
Increase buffer strength (e.g., 10mM Ammonium Formate).
-
Switch to a "Base Deactivated" column technology (e.g., BEH C18).
-
Ensure column temperature is stable (40°C).
-
Issue: Signal Suppression in ESI
-
Root Cause: Co-eluting matrix components competing for charge.
-
Fix:
-
Switch to APCI (less susceptible to matrix effects).
-
Implement a divert valve to send the high-concentration API peak to waste.
-
Use a deuterated internal standard (NMCA-d3) if available, or a structural analog (e.g., N-nitroso-N-methyl-aniline) to correct for recovery.
-
References
-
Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite. Source: Arzneimittelforschung (1988). URL:[Link]
-
Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Source: Toxicology and Applied Pharmacology (1975).[3][6][10] URL:[Link]
-
Control of Nitrosamine Impurities in Human Drugs. Source: FDA Guidance for Industry.[11] URL:[Link]
-
Nitrosamines Analysis with LC-MS/MS. Source: Waters Corporation Application Notes. URL:[Link]
-
Understanding the Kinetics and Formation of N-nitrosamines. Source: Syracuse University Surface. URL:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Buy N-Nitroso-N-methylcyclohexylamine | 5432-28-0 [smolecule.com]
- 3. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosation of N-methylhydroxylamine by nitroprusside. A kinetic and mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. freethinktech.com [freethinktech.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 11. cambrex.com [cambrex.com]
Validation & Comparative
A Comparative Analysis of N-(3,3,3-trifluoropropyl)cyclohexanamine and Other Fluorinated Amines in Drug Discovery and Chemical Synthesis
An In-Depth Technical Guide for Researchers
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated amines, in particular, offer a powerful toolset for modulating key physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a comparative analysis of N-(3,3,3-trifluoropropyl)cyclohexanamine against other classes of fluorinated amines, including ring-substituted cyclohexylamines and simple fluoroalkylamines. We will explore the nuanced effects of fluorine's position on molecular properties, supported by experimental data and detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated building blocks in their work.
The Impact of Fluorination on Amine Physicochemical Properties
The introduction of fluorine, the most electronegative element, into an organic molecule profoundly alters its electronic distribution and, consequently, its physical and biological properties.[1] In the context of amines, this modification is particularly impactful, offering a predictable way to tune parameters critical for drug efficacy and bioavailability.
Key Effects of Fluorination:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. This results in a lower pKa value, making the amine less basic.[1] This reduction in basicity can be advantageous, as it may improve a drug candidate's ability to permeate cell membranes.[1] The magnitude of this effect is dependent on the proximity of the fluorine atoms to the amine group.
-
Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule.[1] However, the overall effect on LogP can be complex and is influenced by the specific fluorination pattern and molecular conformation.[2][3] This modulation of lipophilicity is crucial for optimizing a compound's solubility, membrane permeability, and binding affinity to protein targets.[1]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's half-life in vivo.[1]
-
Conformational Effects and Binding: Fluorine substitution can influence the conformation of a molecule and its ability to participate in hydrogen bonding as a hydrogen bond acceptor.[1] These subtle changes can lead to enhanced binding affinity and selectivity for a specific biological target.[1]
Comparative Physicochemical Data
To illustrate these principles, the table below compares this compound with its non-fluorinated parent compound and other representative fluorinated amines.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted/Typical) | LogP | Key Features |
| Cyclohexylamine | 99.17[4] | ~10.6[4] | 1.49 | Baseline, strong base.[4][5] | |
| This compound | 195.23[6] | ~9.0 - 9.5 | 2.48[6] | CF3 group is γ to the nitrogen, resulting in a moderate pKa reduction. Increased lipophilicity. | |
| 4-(Trifluoromethyl)cyclohexanemethanamine | 181.20[7] | ~10.0 - 10.5 | ~2.1 | CF3 group is distant from the amine; pKa is only slightly reduced.[7] | |
| 3-(Trifluoromethyl)cyclohexanamine | 167.17[8] | ~9.5 - 10.0 | ~2.3 | CF3 group is β to the nitrogen, causing a more significant inductive effect on pKa than the 4-substituted analog.[9] | |
| 2,2,2-Trifluoroethylamine | 99.06 | ~5.7 | 0.13 | CF3 group is β to the nitrogen with no bulky ring, leading to a dramatic reduction in basicity.[10] |
Note: pKa values for fluorinated derivatives are estimated based on established principles of fluorine's inductive effects.[11] The actual values may vary.
The data clearly demonstrates that the placement of the trifluoromethyl group is critical. For This compound , the CF3 group is three carbons away (gamma position) from the nitrogen. This separation mitigates the powerful inductive effect, resulting in an amine that is less basic than cyclohexylamine but still retains significant basicity, unlike 2,2,2-trifluoroethylamine where the proximity of the CF3 group causes a drastic drop in pKa. This "tuned" basicity can be ideal for optimizing bioavailability while maintaining necessary interactions for biological activity.[1]
Synthesis Strategies and Experimental Protocols
The synthesis of fluorinated amines can be achieved through various routes, including the alkylation of amines with fluorinated electrophiles, the reduction of fluorinated amides or nitriles, or the construction of the fluorinated scaffold itself.[12][13]
Below are two representative protocols for the synthesis of N-alkylated and ring-substituted fluorinated cyclohexylamines.
Experimental Protocol 2.1: Synthesis of this compound via Reductive Amination
This protocol describes a common and highly versatile method for N-alkylation. The reaction proceeds through the in-situ formation of an imine or enamine from cyclohexylamine and a trifluorinated aldehyde, which is then reduced by a mild hydride reagent.
Causality: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. It is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde, thus minimizing side reactions. Its tolerance for slightly acidic conditions, which catalyze imine formation, makes it ideal for this one-pot reaction.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. CAS 361393-85-3: 4-(Trifluoromethyl)cyclohexanemethanamine [cymitquimica.com]
- 8. 3-(Trifluoromethyl)cyclohexanamine | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Comparative Analysis for Drug Discovery
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a molecule's potency, membrane permeability, and in vivo half-life.[3] This guide provides a comparative analysis of the most common classes of trifluoromethylated building blocks, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their synthetic challenges. We will delve into the reactivity, substrate scope, and practical considerations for electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols.
The Landscape of Trifluoromethylation: A Strategic Overview
The introduction of a CF₃ group can be achieved through various strategies, broadly categorized by the nature of the trifluoromethylating species: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), and radical (CF₃•). The choice of a particular building block depends on the electronic nature of the substrate, the desired bond construction, and the tolerance of other functional groups within the molecule.
Electrophilic Trifluoromethylating Agents: Taming the "Super Halogen"
Electrophilic trifluoromethylating agents are powerful reagents for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic and heteroaromatic systems. Among the most prominent are the hypervalent iodine compounds, known as Togni's reagents, and the sulfonium salts, such as Umemoto's reagents.[4]
Togni's Reagents: Versatile and Reactive
Togni's reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II), have become indispensable tools in modern organic synthesis.[5] They are valued for their bench-top stability and broad functional group tolerance.[4]
Mechanism of Action: The reactivity of Togni's reagents is attributed to the hypervalent iodine(III) center, which acts as a good leaving group, facilitating the transfer of an electrophilic "CF₃⁺" equivalent to a nucleophile.[6] The reaction can proceed through either an ionic or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.
Comparative Performance: Togni's reagents often exhibit superior performance for the trifluoromethylation of soft nucleophiles and are particularly effective in copper-catalyzed reactions.[7]
Umemoto's Reagents: Potent and Electrophilic
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that possess strong electrophilic character.[8] They are highly effective for the trifluoromethylation of a variety of nucleophiles, including phenols, anilines, and active methylene compounds.
Mechanism of Action: The mechanism of trifluoromethylation with Umemoto's reagents is believed to proceed via a direct nucleophilic attack on the trifluoromethyl group, with the dibenzothiophene moiety acting as a leaving group.[1]
Comparative Performance: Umemoto's reagents are generally more electrophilic than Togni's reagents and can be advantageous for less reactive nucleophiles. However, they can sometimes be less selective and may require harsher reaction conditions.
Table 1: Comparative Analysis of Togni's and Umemoto's Reagents
| Feature | Togni's Reagents | Umemoto's Reagents |
| Reactivity | High, versatile | Very high, potent electrophile |
| Substrate Scope | Broad, including soft nucleophiles, alkenes, alkynes | Broad, particularly for electron-rich systems |
| Functional Group Tolerance | Generally excellent | Good, but can be less selective |
| Reaction Conditions | Often mild, frequently copper-catalyzed | Can require harsher conditions |
| Safety | Togni's Reagent II has known explosive properties and should be handled with care.[9] | Generally stable, but potent reagents |
Nucleophilic Trifluoromethylating Agents: The Power of the CF₃⁻ Anion
Nucleophilic trifluoromethylating agents are essential for the introduction of the CF₃ group to electrophilic centers, most notably carbonyl compounds and imines. The primary challenge in this class is the inherent instability of the trifluoromethyl anion (CF₃⁻), which readily decomposes to difluorocarbene and a fluoride ion.[10]
Ruppert-Prakash Reagent (TMSCF₃): The Workhorse
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[11] Its stability and ease of handling have made it a staple in organic synthesis.
Mechanism of Action: The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source such as tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, generating a hypervalent silicate intermediate that then delivers the CF₃⁻ anion to the electrophile.[12]
Langlois' Reagent (CF₃SO₂Na) and its Dual Nature
Sodium trifluoromethanesulfinate, known as Langlois' reagent, is a versatile and inexpensive building block. While it is primarily recognized as a precursor to the trifluoromethyl radical, under certain conditions, it can also serve as a source of the nucleophilic CF₃⁻. However, its most prominent role is in radical trifluoromethylation.[13]
Table 2: Comparison of Nucleophilic Trifluoromethylating Agents
| Feature | Ruppert-Prakash Reagent (TMSCF₃) |
| Reactivity | Requires nucleophilic activation (e.g., F⁻) |
| Substrate Scope | Aldehydes, ketones, imines, and other electrophiles |
| Functional Group Tolerance | Good, compatible with a wide range of functional groups |
| Reaction Conditions | Generally mild, often at or below room temperature |
| Safety | Flammable liquid and vapor.[14] |
Radical Trifluoromethylating Agents: Harnessing the CF₃• Radical
Radical trifluoromethylation has emerged as a powerful strategy for the functionalization of a broad range of substrates, particularly for the formation of C-C bonds with alkenes and arenes.[15]
Langlois' Reagent (CF₃SO₂Na): A Versatile Radical Precursor
Langlois' reagent is a readily available and stable solid that serves as an excellent source of the trifluoromethyl radical upon oxidation.[16] This can be achieved using various oxidants, including tert-butyl hydroperoxide (TBHP) or through photoredox catalysis.[13][17]
Mechanism of Action: In the presence of an oxidant and often a metal catalyst (e.g., copper or silver), Langlois' reagent undergoes a single-electron oxidation to generate the trifluoromethyl radical (CF₃•).[7][18] This radical can then add to unsaturated bonds or participate in C-H functionalization reactions.
Trifluoromethyl Iodide (CF₃I): A Gaseous Radical Source
Trifluoromethyl iodide is a gaseous reagent that can also serve as a source of the trifluoromethyl radical, typically through photolysis or in the presence of a radical initiator.[19] Its use is often associated with radical addition reactions to alkenes and alkynes.
Table 3: Comparison of Radical Trifluoromethylating Agents
| Feature | Langlois' Reagent (CF₃SO₂Na) | Trifluoromethyl Iodide (CF₃I) |
| Reactivity | Requires an oxidant or photoredox catalysis | Activated by light or radical initiators |
| Substrate Scope | Alkenes, arenes, heterocycles | Alkenes, alkynes |
| Functional Group Tolerance | Good, compatible with many functional groups | Good, but can be less selective |
| Reaction Conditions | Varies with the activation method, can be mild | Often requires photochemical setup |
| Safety | Stable solid | Gaseous, requires careful handling |
Experimental Protocols: A Practical Guide
To illustrate the application of these building blocks, detailed experimental protocols for representative trifluoromethylation reactions are provided below.
Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni's Reagent
This protocol describes a typical procedure for the C3-trifluoromethylation of indole, a common heterocyclic motif in pharmaceuticals.
Materials:
-
Indole
-
Togni's Reagent II
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 mmol, 1.0 equiv) and CuI (0.1 mmol, 0.1 equiv).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature.
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethylindole.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with TMSCF₃
This protocol details the addition of a trifluoromethyl group to an aldehyde, a fundamental transformation in organic synthesis.[20]
Materials:
-
Benzaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Add the TBAF solution (0.1 mL of a 1.0 M solution in THF, 0.1 mmol, 0.1 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, the TMS-protected trifluoromethylated alcohol, can be deprotected by treatment with 1 M HCl in THF or methanol to yield the final product.
-
Purify the final product by column chromatography on silica gel.
Protocol 3: Radical Trifluoromethylation of Styrene with Langlois' Reagent
This protocol illustrates the addition of a trifluoromethyl radical to an alkene, a common method for constructing C(sp³)-CF₃ bonds.
Materials:
-
Styrene
-
Sodium trifluoromethanesulfinate (Langlois' Reagent)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in water
-
Copper(I) acetate (CuOAc)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add styrene (1.0 mmol, 1.0 equiv), Langlois' reagent (2.0 mmol, 2.0 equiv), and CuOAc (0.1 mmol, 0.1 equiv).
-
Add DMSO (5 mL) and stir the mixture at room temperature.
-
Add TBHP (3.0 mmol, 3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. combi-blocks.com [combi-blocks.com]
A Senior Application Scientist's Comparative Guide to Method Validation for a Novel Fluoroalkylamine
An In-Depth Guide to the Validation of Analytical Methods for N-(3,3,3-trifluoropropyl)cyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities is the bedrock of modern drug development. This compound, a compound featuring both a saturated carbocyclic ring and a fluorinated alkyl chain, presents unique analytical challenges and opportunities. Its structural attributes—namely the basic secondary amine and the trifluoropropyl group—demand a thoughtful approach to method development and validation to ensure data integrity for purity assessment, stability studies, and quantitative analysis.
This guide provides an in-depth comparison of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in an industrial laboratory. We will delve into the causality behind experimental choices, grounded in the harmonized framework provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
Pillar 1: The Validation Lifecycle and Analytical Target Profile (ATP)
Before any validation experiment is conducted, the entire lifecycle of the analytical method must be considered. The recent ICH Q14 and Q2(R2) guidelines emphasize a holistic approach, beginning with the definition of an Analytical Target Profile (ATP) .[1][4][6] The ATP is a prospective declaration of a method's purpose and its required performance characteristics, ensuring it is "fit-for-purpose" from the outset.[1][6]
For this compound, a typical ATP for a drug substance purity assay might specify: "The procedure must be able to accurately and precisely quantify this compound in the presence of process-related impurities and degradation products, with an accuracy of 98.0-102.0% and a precision of ≤2.0% RSD over a range of 80-120% of the nominal concentration."
The validation process is the formal verification that the developed method meets the predefined ATP.
Caption: The Analytical Method Lifecycle, guided by ICH Q14/Q2(R2).
Pillar 2: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is the first critical decision. For a semi-volatile secondary amine like this compound, both HPLC and GC-MS are viable, each with distinct advantages.
| Feature | HPLC (with Derivatization/MS) | GC-MS |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on boiling point and column interaction. |
| Analyte Volatility | Not a strict requirement. | Requires analyte to be volatile and thermally stable. |
| Detection | Challenging with UV-Vis due to lack of chromophore. Requires derivatization or advanced detectors (MS, CAD).[7][8][9] | Highly sensitive and specific detection with Mass Spectrometry (MS).[10] |
| Specificity | Can be high, especially with MS detection or well-resolved chromatography. | Excellent, as MS provides mass fragmentation patterns for definitive identification. |
| Typical Use Case | Potency/assay, non-volatile impurity profiling, enantiomeric separation (with chiral column). | Volatile impurity profiling, residual solvent analysis, identification of unknown impurities. |
| Sample Preparation | May require derivatization, which adds a step but can improve sensitivity.[11] | Can sometimes require derivatization to improve volatility or peak shape; direct injection is often possible. |
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis. However, the target analyte lacks a native chromophore, making standard UV-Vis detection impractical. This necessitates one of two approaches:
-
Pre-column Derivatization: This involves reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag. A common and effective agent is 1-fluoro-2,4-dinitrobenzene (DNFB), which reacts with primary and secondary amines to form highly absorbing N-alkyl-2,4-dinitroaniline derivatives.[11] This approach is robust but adds a step to sample preparation that must also be validated.
-
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) bypasses the need for derivatization. It offers superior specificity and sensitivity, making it the modern method of choice. The fluorinated moiety can also be a useful tag in MS analysis.[12][13]
Proposed HPLC-UV Method (with Derivatization)
This protocol outlines a method for quantifying this compound as a drug substance.
-
Step 1: Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the analyte in methanol.
-
To 1 mL of this solution, add 1 mL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in methanol.
-
Add 1 mL of a 0.1 M sodium bicarbonate buffer (pH 8.5) to facilitate the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes.[7]
-
Cool to room temperature and dilute with mobile phase for analysis.
-
-
Step 2: Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD at the λmax of the dinitrophenyl derivative (approx. 360 nm).
-
Injection Volume: 10 µL.
-
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile compounds and is a powerful tool for identifying and quantifying impurities.[14][15] The trifluoropropyl group enhances volatility, making this compound a good candidate for GC analysis.
Proposed GC-MS Method
This protocol is designed for identifying impurities and performing semi-quantitative analysis.
-
Step 1: Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
No derivatization is typically required, which simplifies the process.
-
-
Step 2: GC-MS Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: A low-polarity column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.[16]
-
Scan Range: 40-400 m/z.
-
Pillar 3: Executing the Validation Protocol
Regardless of the chosen technique, the validation must assess a core set of performance characteristics as defined by ICH Q2(R2).[1][2][17][18]
Caption: Interrelationship of core validation parameters.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity method.
| Parameter | Purpose | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest.[1][19] | Peak purity index > 99.0% (DAD); No interference from placebo or known impurities at the analyte's retention time. |
| Linearity | To show a proportional relationship between concentration and instrument response.[1] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear.[19] | For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value.[1][19] | % Recovery of 90.0% - 110.0% at three concentrations across the range.[20] |
| Precision | The degree of scatter between a series of measurements.[19][21] | Repeatability (Intra-assay): RSD ≤ 5.0% for 6 replicate preparations. Intermediate Precision: RSD ≤ 10.0% when results from different days/analysts/instruments are combined. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[1] | Signal-to-Noise ratio ≥ 10. Must be verified for accuracy and precision. |
| Limit of Detection (LOD) | The lowest concentration that can be detected, but not necessarily quantified.[1] | Signal-to-Noise ratio ≥ 3. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in parameters.[1] | System suitability parameters must pass; results should not significantly change with minor variations in pH, flow rate, or oven temperature. |
Experimental Protocol: Validation of an HPLC Assay Method
This section provides a self-validating, step-by-step workflow.
-
System Suitability: Before any validation run, inject a standard solution five times. The %RSD of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0. This ensures the system is performing correctly.[21]
-
Specificity:
-
Inject a blank (diluent), a placebo (if a drug product), a solution of the analyte, and a solution spiked with known potential impurities.
-
Causality: This experiment proves that none of the other components in the sample matrix produce a peak at the same retention time as the analyte, ensuring the reported result is solely from the target compound.[19]
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot the average peak response versus concentration and perform a linear regression analysis.
-
Causality: This establishes the mathematical relationship between concentration and response, which is the basis for quantification.
-
-
Accuracy & Precision (Combined Experiment):
-
Prepare nine independent samples by spiking a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicates at each level.
-
Analyze all nine samples.
-
Accuracy Calculation: Calculate the percent recovery for each sample against its theoretical concentration. The mean recovery at each level should meet the acceptance criteria.[19]
-
Precision Calculation:
-
Repeatability: Calculate the %RSD for the three replicates at the 100% level.
-
Intermediate Precision: Have a different analyst repeat the experiment on a different day or with a different instrument. Combine the results from both sets to calculate the overall %RSD.
-
-
Causality: This single, efficient experiment confirms that the method is both close to the true value (accurate) and produces consistent results (precise) under various conditions.
-
-
Limit of Quantitation (LOQ):
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1.
-
Prepare a standard at this estimated concentration and inject it six times.
-
Calculate the accuracy (% recovery) and precision (%RSD). Both must meet predefined criteria (e.g., recovery within 80-120%, RSD ≤ 10%) to confirm the LOQ.
-
Causality: Simply estimating the LOQ is insufficient; it must be experimentally proven to be quantifiable with acceptable performance.
-
Conclusion and Recommendation
For the comprehensive analysis of this compound, a dual-methodology approach is recommended.
-
An LC-MS method should be the primary choice for quantitation (assay) and stability studies. Its high specificity and sensitivity, without the need for derivatization, provide the most reliable and efficient workflow for routine analysis.
-
A GC-MS method should be validated and employed for impurity profiling and identification. Its strength lies in separating and identifying volatile process impurities or degradants that may not be amenable to HPLC, providing a more complete picture of the analyte's purity.
By grounding the validation strategy in the principles of the Analytical Target Profile and the ICH guidelines, and by selecting complementary analytical techniques, researchers and drug developers can ensure the generation of trustworthy, reliable, and scientifically sound data throughout the lifecycle of a drug candidate.
References
- Lab Manager. (2025, December 10).
- AMSbiopharma. (2025, July 22).
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Scribd.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
- International Council for Harmonisation. (2023, November 30).
- ProPharma. (2024, June 25).
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BenchChem. High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
- European Medicines Agency. (2023, December 15).
- ResearchGate. (2025, August 8). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde | Request PDF.
- ACS Publications. (2020, June 22). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry.
- PubMed. (2020, July 21).
- International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Waters.
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- Gavin Publishers. (2018, January 19).
- Shimadzu Asia Pacific. Speed Up GC-MS Analysis with Low-Pressure GC-MS.
- IKEV.
- PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
- ResearchGate. (2025, August 7).
- Restek Resource Hub. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Global Journals.
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- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com.sg [shimadzu.com.sg]
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A Comparative Guide to the Potential Catalytic Performance of N-(3,3,3-trifluoropropyl)cyclohexanamine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern catalysis, the quest for novel catalysts with finely-tuned properties is perpetual. The strategic incorporation of fluorine into organic molecules is a well-established method for modulating their electronic character, lipophilicity, and metabolic stability. This guide addresses the potential catalytic performance of a specific, yet underexplored molecule: N-(3,3,3-trifluoropropyl)cyclohexanamine .
A thorough review of the current scientific literature reveals a notable absence of direct experimental studies evaluating the catalytic efficacy of this compound. However, its molecular architecture—a secondary amine featuring a sterically demanding cyclohexyl group and a potent electron-withdrawing trifluoropropyl substituent—provides a compelling basis for a theoretical and comparative analysis.
This guide will deconstruct the molecule into its core functional components to forecast its potential behavior as a catalyst. We will compare its projected properties against two key benchmarks: its non-fluorinated analog, N-propylcyclohexanamine, and established classes of organocatalysts. The insights presented herein are intended to serve as a foundational resource for researchers considering the synthesis and application of novel fluorinated amine catalysts.
The Role of the Cyclohexylamine Scaffold in Asymmetric Catalysis
The cyclohexylamine moiety is a foundational element in numerous successful catalysts, particularly in the realm of asymmetric organocatalysis.[1][2] Its utility stems from a combination of inherent structural and electronic properties:
-
Steric Hindrance: The bulky and conformationally rigid cyclohexane ring is highly effective at creating a defined chiral environment around the catalytic center. This steric shielding is instrumental in controlling the facial selectivity of approaching substrates, which is a critical factor for achieving high enantioselectivity.
-
Basicity and Nucleophilicity: The secondary amine nitrogen possesses a lone pair of electrons, rendering it sufficiently basic and nucleophilic to engage in common organocatalytic cycles. In reactions involving aldehydes or ketones, it readily forms key enamine or iminium ion intermediates, which are central to a wide array of asymmetric transformations.[3]
-
Proven Precedent: Derivatives of cyclohexylamine have been successfully employed in various catalytic applications, from serving as chiral auxiliaries to forming the backbone of highly effective ligands for metal-catalyzed reactions and as standalone organocatalysts.[4][5][6][7] For instance, chiral cyclohexylamines are integral to the synthesis of valuable pharmaceutical intermediates.[1][4]
The Electronic Impact of the N-(3,3,3-Trifluoropropyl) Group
The introduction of a 3,3,3-trifluoropropyl group to the nitrogen atom is predicted to induce profound changes in the catalyst's electronic properties.
-
Inductive Effect and Basicity Reduction: The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. Through a strong negative inductive (-I) effect, the fluorine atoms pull electron density away from the nitrogen center. This delocalization significantly reduces the availability of the nitrogen lone pair, thereby decreasing the amine's basicity (pKa).[8][9] For context, the pKaH of cyclohexylamine is approximately 11.2, while the introduction of electron-withdrawing groups can lower this value by several units.[9][10] This modulation of basicity is a critical tuning parameter; a less basic amine may exhibit lower reactivity in some catalytic cycles but could also accelerate product release or alter the stability of key intermediates.
-
Enhanced Lipophilicity and Stability: Fluorination is known to increase the lipophilicity of molecules, a property that can improve solubility in non-polar organic solvents commonly used in synthesis.[8] Furthermore, the C-F bond is exceptionally strong, which can impart greater metabolic and thermal stability to the catalyst.[11]
Comparative Analysis and Performance Outlook
To contextualize the potential of this compound, we can forecast its properties relative to its non-fluorinated counterpart and a standard secondary amine organocatalyst.
| Feature | N-Propylcyclohexanamine (Non-Fluorinated Analog) | This compound (Hypothetical) | Diaryleprolinol Silyl Ether (Benchmark Organocatalyst) |
| Predicted Basicity (pKaH) | High (Est. ~11) | Significantly Lower (Est. 8-9) | Moderate (pKaH of pyrrolidine motif) |
| Steric Hindrance | High (Bulky cyclohexyl group) | High (Identical cyclohexyl scaffold) | Very High (Bulky diaryl and silyl groups) |
| Mechanism of Action | Enamine/Iminium Ion Catalysis | Enamine/Iminium Ion Catalysis | Enamine/Iminium Ion Catalysis |
| Potential Reactivity | High nucleophilicity, potentially slower product release. | Lower nucleophilicity, potentially faster product turnover. | Optimized for high reactivity and selectivity. |
| Expected Enantioselectivity | Potentially high due to steric bulk. | Potentially high; electronics may fine-tune interactions. | Proven high to excellent enantioselectivity. |
| Solubility Profile | Soluble in common organic solvents. | Enhanced solubility in less polar and fluorinated solvents. | Soluble in a wide range of organic solvents. |
| Potential Applications | Asymmetric Michael additions, Aldol reactions. | Asymmetric Michael additions, Aldol reactions, reactions sensitive to catalyst basicity. | Broad scope in asymmetric C-C bond formation. |
This comparison suggests that this compound would occupy a unique catalytic space. Its reduced basicity could be advantageous in reactions where the high basicity of traditional amines leads to side reactions or catalyst inhibition. The combination of significant steric bulk and attenuated nucleophilicity could unlock novel reactivity or selectivity profiles.
Visualizing Catalytic Concepts
To better understand the proposed function of this catalyst, the following diagrams illustrate a general organocatalytic cycle and a structural comparison of the molecules discussed.
Caption: A generalized enamine catalytic cycle for an asymmetric Michael addition.
Caption: Structural comparison of the target catalyst with related amine catalysts.
Generalized Experimental Protocol: Screening for Catalytic Activity
For researchers interested in evaluating the catalytic performance of this compound or similar novel amines, the following protocol for an asymmetric Michael addition serves as a robust starting point.
Reaction: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.
Materials:
-
This compound (as the catalyst)
-
trans-β-Nitrostyrene (Substrate 1)
-
Propanal (Substrate 2, freshly distilled)
-
Benzoic Acid (as a co-catalyst/additive, optional)
-
Toluene (or other suitable solvent, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Add the catalyst, this compound (0.02 mmol, 20 mol%).
-
If using an additive, add benzoic acid (0.02 mmol, 20 mol%).
-
Add 1.0 mL of anhydrous toluene to the flask and cool the mixture to 0 °C in an ice bath.
-
Add propanal (0.5 mmol, 5.0 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C for the designated time (e.g., 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 mL of a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Analyze the product to determine yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Self-Validation and Controls:
-
Run a background reaction without any catalyst to confirm its necessity.
-
Run a parallel reaction with a known catalyst (e.g., a diarylprolinol silyl ether) to benchmark performance under identical conditions.
-
Run the reaction with the non-fluorinated analog (N-propylcyclohexanamine) to directly assess the impact of the trifluoropropyl group.
Conclusion and Future Directions
While direct experimental data remains elusive, a systematic analysis of its structural components allows for an educated forecast of the catalytic potential of This compound . It is projected to function as a sterically hindered, secondary amine organocatalyst with significantly attenuated basicity compared to its non-fluorinated counterparts.
This unique combination of steric and electronic properties could make it a valuable tool for specific asymmetric transformations where tuning the catalyst's nucleophilicity is paramount for achieving high selectivity or overcoming substrate limitations. The reduced basicity may prove advantageous in minimizing base-catalyzed side reactions.
The true performance of this and related fluorinated amine catalysts can only be unveiled through empirical investigation. The synthetic protocols and comparative framework provided in this guide offer a logical starting point for such an endeavor. Future work should focus on the synthesis of this catalyst and its evaluation in a panel of benchmark asymmetric reactions to validate these hypotheses and expand the toolkit of modern organocatalysis.
References
-
CCS Chemistry. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]
-
PubMed. (2020). Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. Retrieved from [Link]
-
ACS Publications. (2026). Synergistic NiCu Alloy Catalysis for the Sustainable Upcycling of N-Cyclohexylcyclohexanamine to Cyclohexylamine via Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical cyclohexylamine N‐alkylation with formaldehyde over Pdδ⁻─ H electrocatalyst. Retrieved from [Link]
-
Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Retrieved from [Link]
-
PubMed. (2007). Organocatalytic asymmetric reaction cascade to substituted cyclohexylamines. Retrieved from [Link]
-
ResearchGate. (2026). Synergistic NiCu Alloy Catalysis for the Sustainable Upcycling of N -Cyclohexylcyclohexanamine to Cyclohexylamine via Reductive Amination. Retrieved from [Link]
-
MDPI. (2016). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. Retrieved from [Link]
-
MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]
-
PubMed. (2015). Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. Retrieved from [Link]
-
PubMed. (2024). Surface Involvement in the Boosting of Chiral Organocatalysts for Efficient Asymmetric Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency. Retrieved from [Link]
-
Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-Cyclohexyl-N-methyl-3-(3-chloro-4-cyclohexylphenyl) prop-2-ynylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-(3,3,3-trifluoropropyl)cyclohexanamine
Introduction
N-(3,3,3-trifluoropropyl)cyclohexanamine is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoropropyl moiety can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive comparison of the two primary synthetic routes to this important secondary amine: Reductive Amination and Direct N-Alkylation .
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of each synthetic pathway, including detailed experimental protocols, mechanistic insights, and a comparative assessment of their respective advantages and disadvantages. The information presented herein is designed to enable informed decisions in the selection of the most appropriate synthetic strategy based on factors such as yield, purity, scalability, and cost-effectiveness.
At a Glance: Comparison of Synthesis Routes
| Metric | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Cyclohexanone, 3,3,3-Trifluoropropylamine | Cyclohexanamine, 3,3,3-Trifluoropropyl Halide/Sulfonate |
| Key Transformation | Imine formation followed by in-situ reduction | Nucleophilic substitution (SN2) |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
| Key Challenge | Formation and stability of the imine intermediate | Over-alkylation leading to tertiary amine and quaternary ammonium salt byproducts.[1] |
| Scalability | Generally straightforward | Can be challenging due to the need for precise control to avoid side reactions. |
| Reagent Toxicity | Reducing agents like NaBH(OAc)₃ are preferred over more toxic cyanoborohydrides.[2] | Alkylating agents can be lachrymatory and require careful handling. |
| Cost-Effectiveness | Can be more cost-effective due to readily available starting materials and one-pot nature. | May be more expensive depending on the cost of the alkylating agent. |
Route 1: Reductive Amination of Cyclohexanone
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines.[3][4] The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (cyclohexanone) and a primary amine (3,3,3-trifluoropropylamine), followed by in-situ reduction of the C=N double bond.[3] This one-pot procedure is often favored for its efficiency and ability to circumvent the issue of over-alkylation that can plague direct alkylation methods.[2]
Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in imine formation. The choice of reducing agent is critical; it must be capable of selectively reducing the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and high selectivity.[2]
Sources
Comparative Guide: N-(3,3,3-trifluoropropyl)cyclohexanamine vs. Non-Fluorinated Analogs
[1][2]
Executive Summary: The Fluorine Effect
In medicinal chemistry, the substitution of a propyl group with a 3,3,3-trifluoropropyl moiety is a high-value bioisosteric replacement.[1][2] This guide compares N-(3,3,3-trifluoropropyl)cyclohexanamine (Target) against its non-fluorinated analog, N-propylcyclohexanamine (Reference).[1][2]
Key Takeaway: The introduction of the terminal
Physicochemical Performance Profile
The following data contrasts the theoretical and experimental behaviors of the two analogs. The "Fluorine Effect" is driven by the strong electron-withdrawing nature of the
Table 1: Comparative Properties
| Feature | N-Propylcyclohexanamine (Analog) | This compound (Target) | Impact on Drug Design |
| pKa (Conj.[1][2] Acid) | ~10.7 | ~8.7 | Critical: Closer to physiological pH (7.4), increasing the fraction of uncharged, permeable species.[1][2] |
| LogP (Lipophilicity) | ~2.8 | ~3.3 | Fluorine increases intrinsic lipophilicity due to C-F bond hydrophobicity.[2] |
| LogD | ~0.5 | ~2.0 | Bioavailability Driver: The lower pKa means less ionization at pH 7.4, drastically boosting effective lipophilicity.[2] |
| Metabolic Stability | Low (Susceptible to | High | |
| Steric Volume | ~55 ų | ~65 ų | Minimal steric clash; |
Note on pKa: The pKa shift is derived from the inductive effect (
) of the-fluorines. While an -fluorine would drastically reduce basicity (often to non-basic levels), the -position provides the optimal modulation for CNS penetration.
Mechanistic Visualization
Diagram 1: Electronic Inductive Effects & pKa Modulation
This diagram illustrates how the electron-withdrawing
Caption: The electron-withdrawing CF3 group (blue node) reduces electron density on the nitrogen, lowering pKa and increasing permeability.[1][2]
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize this compound with high purity, avoiding over-alkylation common in direct alkylation routes.[1][2]
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Step-by-Step Workflow:
-
Imine Formation: In a dry flask under nitrogen, dissolve Cyclohexanone (5 mmol) and 3,3,3-Trifluoropropylamine HCl (5.5 mmol) in DCM (20 mL).
-
Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes. Note: STAB is preferred over
as it is less likely to reduce the ketone before the imine forms. -
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Target M+H = 196.2).[2]
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc gradient). The secondary amine is typically a stable oil or low-melting solid.[2]
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Quantify the "Metabolic Blocking" effect of the
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
Test Compounds (1 µM final concentration)
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.[2][3]
-
Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots.
-
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Expected Result:
-
Propyl Analog: Rapid clearance due to oxidation at the terminal methyl group (
-oxidation) and -carbon dealkylation. -
Trifluoro Analog: Significantly extended half-life (
).[2][4] The C-F bond is metabolically inert to CYP450, and the electron-withdrawing effect protects the adjacent methylene groups.
Diagram 2: Metabolic Blocking Mechanism
This diagram visualizes why the fluorinated analog survives longer in the liver.
Caption: The CF3 group prevents CYP450 oxidation, acting as a "metabolic shield" compared to the labile propyl group.[1][2]
References
-
PubChem. (2025).[2][5][6] 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine.[2] [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] (Foundational review on pKa shifts and metabolic stability). [Link]
-
Gillis, E. P., et al. (2015).[1][2][5] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Detailed analysis of LogD and lipophilicity modulation). [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Personal protective equipment for handling N-(3,3,3-trifluoropropyl)cyclohexanamine
Executive Safety Summary
The Molecule: N-(3,3,3-trifluoropropyl)cyclohexanamine is a specialized fluorinated building block. While it shares the basicity of standard secondary amines (e.g., cyclohexylamine), the addition of the 3,3,3-trifluoropropyl group significantly alters its physicochemical profile.
The Hidden Risk: The trifluoro-moiety increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogues. Treat this not just as a corrosive, but as a substance with enhanced dermal absorption potential .
Core Directive: All handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood . Zero skin contact is the operational baseline.
Hazard Analysis & Structure-Activity Relationship (SAR)
To understand the safety protocol, we must understand the molecule's behavior.
| Feature | Chemical Consequence | Safety Implication |
| Secondary Amine (R-NH-R') | Moderate Basicity (pKa ~10-11) | Corrosive (Skin Corr. 1B). Causes immediate chemical burns to mucous membranes and eyes. |
| Trifluoropropyl Tail (-CH2CH2CF3) | High Lipophilicity & Metabolic Stability | Rapid Dermal Absorption. The fluorine "grease" allows the caustic amine to penetrate gloves and skin faster than expected. |
| Cyclohexyl Ring | Steric Bulk | Reduces volatility slightly compared to linear amines, but vapors are still hazardous to the respiratory tract. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Synthesis/Scale-up (1g – 100g) . For kilogram-scale pilot plant operations, a full hazmat suit (Level B) is required.
The "Swiss Cheese" Defense Model
No single layer is perfect; we stack layers to cover the holes.
| Protection Zone | Standard Operation (Weighing, Aliquoting) | High-Risk Operation (Spill Cleanup, Heating, Pressurized Reactions) |
| Eyes | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor risk. | Goggles + 8-inch Face Shield . Protects against projectile liquid from thermal runaway. |
| Hands (Inner) | Nitrile (4 mil) . Acts as a sweat barrier and final defense. | Laminate (Silver Shield/4H) . The only material impervious to prolonged amine/fluorine contact. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) . Provides dexterity and splash protection.[1][2][3] | Butyl Rubber or Neoprene (25 mil) . Heavy-duty mechanical and chemical protection.[2] |
| Body | Poly-cotton Lab Coat (Buttoned to neck). Long pants, closed-toe leather/composite shoes. | Tyvek® 400 (or equivalent) chemical-resistant apron or coverall. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) . No respirator needed if hood is functional. | Full-Face Respirator with ABEK1 cartridges (K = Ammonia/Amines, B = Inorganic/Acid gases). |
Glove Permeation Logic: The "Double-Glove" Protocol
Why Nitrile Fails: Small molecule amines can permeate standard nitrile gloves in <15 minutes . The fluorinated tail of our target molecule may accelerate this by swelling the nitrile polymer matrix.
The Protocol:
-
Don Inner Glove: 4 mil Nitrile (White/Blue).
-
Visual Check: Inspect for tears.
-
Don Outer Glove: 8 mil Nitrile (Purple/Green) OR Silver Shield (for >15 min handling).
-
The "Red Indicator" Rule: If the outer glove is splashed, IMMEDIATELY strip it, wash the inner glove (while on hand) with water, then replace the outer glove.
Operational Workflow & Visualization
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you never under-protect based on the task volume.
Caption: Decision matrix for selecting appropriate PPE based on volume and energy state of the reaction.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the working height.
-
Neutralization Prep: Prepare a beaker of 1M HCl (Hydrochloric Acid) or Citric Acid. This is your "Quench Station."
-
Weighing: Do not weigh on an open bench. If the balance is outside the hood, use a tared vial with a septum cap . Add liquid via syringe inside the hood, cap it, then weigh.
Phase B: Reaction/Transfer
-
Syringe Technique: Use Luer-lock syringes. The viscosity of cyclohexyl amines can cause slip-tip needles to pop off under pressure, spraying the user.
-
Cannula Transfer: For volumes >10mL, use positive pressure cannula transfer (nitrogen push) rather than pouring. Pouring creates static and vapors.
Phase C: Cleanup & Decontamination
-
Wipe Down: Use paper towels soaked in dilute acetic acid or citric acid to wipe the work area. This converts trace amine to the non-volatile salt.
-
Final Wash: Follow with a water/soap wash.
Disposal Strategy: The "Quench and Bin"
NEVER dispose of free amines directly into solvent waste drums. They can react exothermically with acid chlorides or anhydrides present in the waste stream.
Diagram 2: Waste Disposal Workflow
Caption: Critical path for neutralizing and segregating fluorinated amine waste to prevent downstream hazards.
Disposal Protocol:
-
Acidify: Treat all waste (syringes, excess reagent) with dilute acid. This forms the ammonium salt (R-NH2+-R' Cl-), which is odorless and non-volatile.
-
Segregate: Because of the Trifluoropropyl group, this waste MUST go into the Halogenated Waste stream. Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas.
Emergency Response
-
Skin Contact:
-
Immediate Action: Move to safety shower/sink.
-
Flush: Rinse with lukewarm water for 15 minutes .
-
Do NOT use Vinegar: On skin, acid can trap heat. Use water only.
-
Medical: Seek evaluation. Fluorinated compounds can have delayed systemic toxicity.
-
-
Eye Contact:
-
Irrigate: Use eyewash station for 15 minutes , holding eyelids open.[2]
-
Transport: Emergency Room immediately. Corrosive amines can cause permanent corneal opacity.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
